Product packaging for 1,1-Dimethoxyheptane(Cat. No.:CAS No. 10032-05-0)

1,1-Dimethoxyheptane

Cat. No.: B156277
CAS No.: 10032-05-0
M. Wt: 160.25 g/mol
InChI Key: BBMCNYFBAIUERL-UHFFFAOYSA-N
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Description

1, 1-Dimethoxyheptane, also known as fema 2541, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Dimethoxyheptane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-dimethoxyheptane is primarily located in the membrane (predicted from logP). 1, 1-Dimethoxyheptane has a fruity, green, and orange taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O2 B156277 1,1-Dimethoxyheptane CAS No. 10032-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethoxyheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMCNYFBAIUERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064919
Record name Heptane, 1,1-dimethoxy-
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Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a green, herbaceous, somewhat nutty odour
Record name Heptanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

81.00 °C. @ 30.00 mm Hg
Record name 1,1-Dimethoxyheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Heptanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.844-0.849
Record name Heptanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10032-05-0
Record name 1,1-Dimethoxyheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10032-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Heptanal dimethyl acetal
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Record name Heptane, 1,1-dimethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 1,1-dimethoxy-
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Record name 1,1-dimethoxyheptane
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Record name HEPTANAL DIMETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMC47KWZ4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,1-Dimethoxyheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,1-Dimethoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of 1,1-Dimethoxyheptane (CAS No. 10032-05-0), a key acetal used as a fragrance and flavoring agent. The information is presented to support research and development activities where this compound's physical characteristics are of importance.

Core Physical and Chemical Properties

This compound is recognized as a colorless oily liquid with a distinct green and herbaceous odor.[1] Its structural and molecular properties form the basis of its physical behavior.

Synonyms: Heptanal dimethyl acetal, n-Heptanal dimethyl acetal, Aldehyde C-7 dimethyl acetal. Molecular Formula: C₉H₂₀O₂ IUPAC Name: this compound

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. The data has been compiled from various sources to provide a comparative overview.

PropertyValueNotesSource(s)
Molecular Weight 160.25 g/mol Computed[1][2][3]
Boiling Point 81.0 °Cat 30.00 mm Hg[1]
183 °Cat 760 mmHg (lit.)[3]
Density 0.844 - 0.849 g/mLRange[1]
0.832 g/mLat 25 °C (lit.)[3]
Refractive Index 1.405 - 1.415Range[1]
1.4105n20/D (lit.)[3]
Flash Point 57.8 °CClosed cup[3]
Solubility Insoluble in water; soluble in organic solvents and oils.[1]
Physical Description Colourless oily liquid with a green, herbaceous, somewhat nutty odour.[1]

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not publicly detailed, the following are generalized, standard methodologies for determining the key physical properties listed above. These protocols are widely accepted in chemical characterization.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, methods such as distillation or the micro-boiling point method are suitable.

Micro-Boiling Point Method (Thiele Tube Method):

  • A small sample (less than 0.5 mL) of this compound is placed into a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample.

  • The test tube assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil to ensure uniform heating.

  • The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates the sample has been heated above its boiling point.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[4]

Distillation Method:

  • A simple distillation apparatus is assembled with a distillation flask, condenser, and receiving flask.

  • A sample of the liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • The liquid is heated, and the temperature is monitored with a thermometer placed so the bulb is level with the side arm of the distillation head.

  • The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point.[2]

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this is typically measured using a pycnometer or by simply measuring the mass of a known volume.

Method using a Graduated Cylinder and Balance:

  • The mass of a clean, dry graduated cylinder is measured using an analytical balance.[5][6]

  • A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder, reading the volume from the bottom of the meniscus.[6]

  • The mass of the graduated cylinder containing the liquid is then measured.[5][6]

  • The mass of the liquid is determined by subtracting the mass of the empty cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume.[5][6]

  • The temperature at which the measurement is taken must be recorded as density is temperature-dependent.[5]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is commonly measured using a refractometer.

Abbe Refractometer Method:

  • The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • A few drops of this compound are placed on the clean, dry prism of the refractometer.

  • The prisms are closed and the instrument's light source is positioned.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • The refractive index is read directly from the instrument's scale.

  • The temperature is controlled and recorded, as the refractive index is temperature-dependent (typically reported at 20°C).

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a liquid chemical compound like this compound.

G cluster_0 cluster_1 Primary Physical Properties cluster_2 Secondary Physical Properties cluster_3 Data Analysis & Reporting A Obtain Pure Sample (this compound) B Determine Boiling Point (e.g., Thiele Tube) A->B C Measure Density (e.g., Pycnometer) A->C D Measure Refractive Index (e.g., Abbe Refractometer) A->D E Determine Flash Point (e.g., Closed-Cup Tester) B->E F Assess Solubility (Water & Organic Solvents) B->F C->E C->F D->E D->F G Compile Data E->G F->G H Compare with Literature Values G->H I Generate Technical Data Sheet H->I

Workflow for Physical Property Characterization.

Safety and Hazards

This compound is classified as a flammable liquid and vapor (H226).[7][8] It may be harmful if swallowed (H302) and can cause serious eye irritation (H319).[7] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this chemical. Store in a cool, well-ventilated area away from ignition sources.[8]

References

A Technical Guide to the Physicochemical Properties of 1,1-Dimethoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 1,1-dimethoxyheptane, specifically its boiling point and density. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and a summary of quantitative data to support research and development activities.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below for quick reference. These values are critical for a variety of applications, including reaction condition optimization, purification process design, and formulation development.

PropertyValueConditionsSource
Boiling Point 81.0 °Cat 30.0 mmHg[1]
Density 0.844 - 0.849 g/cm³Not Specified[1]
Molecular Weight 160.25 g/mol [1][2][3][4]
Synonyms Heptanal dimethyl acetal, Aldehyde C-7 dimethyl acetal[1][2][3][5]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the boiling point and density of liquid compounds such as this compound, as well as a general procedure for its synthesis.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube apparatus provides a simple and effective method for determining the boiling point of a small quantity of liquid.[6][7][8]

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (with appropriate range)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or microburner)

  • Sample of this compound

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side-arm junction.[8]

  • Add a few drops of this compound to the small test tube, enough to create a column of liquid approximately 1-2 cm high.

  • Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Position the thermometer assembly within the Thiele tube, making sure the sample is immersed in the oil bath.[6]

  • Gently heat the side arm of the Thiele tube with a burner, inducing a gradual temperature increase of the oil.[9] Convection currents will ensure uniform temperature distribution.[7]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed. At this point, remove the heat source and allow the apparatus to cool.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[6][7][10] Record this temperature.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Analytical balance

  • Thermometer

  • Sample of this compound

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder using an analytical balance.[11][12]

  • Carefully pour a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Record the volume accurately.

  • Measure and record the mass of the graduated cylinder containing the liquid.[11]

  • Measure and record the temperature of the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.[12]

  • Calculate the density using the formula: Density = Mass / Volume.[11]

General Synthesis of this compound

This compound is an acetal, which is typically formed by the reaction of an aldehyde (heptanal) with an alcohol (methanol) in the presence of an acid catalyst.[13][14]

Materials:

  • Heptanal

  • Methanol (in excess)

  • Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)[15]

  • Drying agent (e.g., anhydrous calcium chloride or a molecular sieve)

  • Reaction flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine heptanal and an excess of methanol in a reaction flask.

  • Add a catalytic amount of a strong acid. The acid protonates the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by methanol.[14]

  • The reaction mixture is often stirred at room temperature or gently heated under reflux. The formation of water as a byproduct will drive the equilibrium. To improve the yield, water can be removed, for instance, by adding a drying agent.[16]

  • After the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • The product is then extracted with an organic solvent and washed with water to remove any remaining impurities.

  • The organic layer is dried over an anhydrous drying agent.

  • The final product, this compound, is purified by distillation.

Visualized Workflows and Pathways

To further elucidate the experimental and chemical processes, the following diagrams are provided.

Boiling_Point_Determination A Prepare Apparatus B Add Sample A->B Sample in test tube with capillary C Heat Thiele Tube B->C Assemble in oil bath D Observe Bubbles C->D Gradual heating E Cool and Record D->E Remove heat at rapid bubbling F Boiling Point E->F Temp. at liquid entry

Boiling Point Determination Workflow

Acetal_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Heptanal Heptanal Protonated_Aldehyde Protonated Aldehyde Heptanal->Protonated_Aldehyde H+ Methanol Methanol (2 eq.) Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + Methanol Carbocation Carbocation Hemiacetal->Carbocation H+, -H2O Water Water Acetal This compound Carbocation->Acetal + Methanol, -H+

Acid-Catalyzed Acetal Formation Pathway

References

Solubility of 1,1-Dimethoxyheptane in water and organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 1,1-Dimethoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, an acetal compound used as a flavoring and fragrance ingredient.[1] Understanding its solubility is crucial for its application in various formulations, including those relevant to food science, consumer products, and potentially as a research chemical in drug discovery.[]

Physicochemical Properties of this compound

This compound, also known as heptanal dimethyl acetal, is a colorless oily liquid with the chemical formula C₉H₂₀O₂.[1][3] Its structure consists of a seven-carbon heptane chain with two methoxy groups attached to the first carbon atom. This acetal structure dictates its solubility behavior.

Key Properties:

  • Molecular Weight: 160.25 g/mol [3]

  • Density: 0.832 - 0.849 g/mL at 25 °C[1]

  • Boiling Point: 183 °C at 760 mmHg

  • Flash Point: 57.8 °C (closed cup)

Solubility Profile

The solubility of a compound is determined by its molecular structure and the principle of "like dissolves like." As an acetal with a significant nonpolar alkyl chain, this compound exhibits distinct solubility behaviors in aqueous and organic media.

Aqueous Solubility

This compound is generally described as insoluble in water.[1] One computational prediction estimates its water solubility to be approximately 0.41 g/L .[4] This low solubility is attributed to the dominant hydrophobic character of the seven-carbon alkyl chain, which outweighs the polarity of the two ether oxygen atoms in the acetal group.

Solubility in Organic Solvents
Summary of Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventChemical FormulaTypeSolubilityReference
WaterH₂OPolar ProticInsoluble (Predicted: 0.41 g/L)[1][4]
EthanolC₂H₅OHPolar ProticMiscible [1]
General Organic SolventsVariousVariousSoluble [1]
OilsVariousNonpolarSoluble [1]

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound in a specific solvent, a standard laboratory protocol involving the shake-flask method followed by quantitative analysis can be employed. This method is widely accepted for generating reliable solubility data.

Materials and Equipment
  • This compound (≥98% purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes and vials

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of a distinct, undissolved phase of the acetal is necessary to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to permit the separation of the undissolved this compound. Centrifugation can be used to accelerate this process and ensure a clear supernatant.

  • Sample Extraction and Dilution: Carefully withdraw a precise aliquot of the clear, saturated supernatant. To avoid altering the equilibrium, ensure the temperature of all equipment (pipette, etc.) is the same as the equilibration temperature. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a calibrated GC-FID system. The retention time will identify this compound, and the peak area will be used to determine its concentration based on a pre-established calibration curve.

  • Calculation: Calculate the solubility from the measured concentration in the diluted sample, accounting for the dilution factor. The result is typically expressed in g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in Section 3.0.

G prep 1. Preparation of Supersaturated Solution equil 2. Equilibration (e.g., 24h at 25°C) prep->equil sep 3. Phase Separation (Centrifugation) equil->sep extract 4. Aliquot Extraction & Dilution sep->extract analysis 5. Quantitative Analysis (GC-FID) extract->analysis calc 6. Data Calculation & Reporting analysis->calc result Solubility Data (g/L or mol/L) calc->result

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is a hydrophobic compound with very low solubility in water and high solubility in organic solvents like ethanol. This profile is consistent with its acetal structure, which features a long nonpolar alkyl chain. For applications requiring precise formulation, the experimental protocol outlined provides a robust method for determining quantitative solubility in specific solvents of interest. Such data is essential for quality control, formulation development, and ensuring consistent performance in its intended applications.

References

An In-depth Technical Guide to the Isomers of C9H20O2: Chemical Structures, Physicochemical Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, IUPAC nomenclature, and physicochemical properties of various isomers with the molecular formula C9H20O2. It details experimental protocols for the synthesis and analysis of key isomers and explores their relevance in scientific research and drug development.

Introduction to the Isomers of C9H20O2

The molecular formula C9H20O2 represents a diverse range of structural isomers, primarily categorized as diols and ethers. These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties due to the different arrangements of their atoms. This isomeric diversity is of significant interest in various fields, including materials science and pharmacology, as the specific structure of a molecule dictates its function and interactions. In drug development, for instance, different isomers of a compound can have vastly different pharmacological activities and metabolic fates.

Chemical Structures and IUPAC Nomenclature

The isomers of C9H20O2 can be broadly classified into two main categories: diols, which contain two hydroxyl (-OH) groups, and ethers, which feature ether linkages (R-O-R'). Within these classes, numerous constitutional and stereoisomers exist.

Diol Isomers

Diol isomers of C9H20O2 are characterized by a nine-carbon chain or branched structures with two hydroxyl groups. The position of these hydroxyl groups significantly influences the molecule's properties. Some prominent examples include:

  • 1,9-Nonanediol: A linear diol with hydroxyl groups at the terminal carbons. Its IUPAC name is nonane-1,9-diol.[1]

  • 2,4-Nonanediol: A branched diol with hydroxyl groups at the second and fourth carbon atoms. Its IUPAC name is nonane-2,4-diol.[2]

  • 3,6-Nonanediol: A branched diol with hydroxyl groups at the third and sixth carbon atoms. Its IUPAC name is nonane-3,6-diol.

  • 3-Ethylheptane-2,4-diol: A branched diol with an ethyl group at the third carbon of a heptane chain and hydroxyl groups at the second and fourth positions. Its IUPAC name is 3-ethylheptane-2,4-diol.[3]

  • 2,2,3-Trimethylhexane-1,1-diol: A highly branched diol with three methyl groups and two hydroxyl groups on the first carbon. Its IUPAC name is 2,2,3-trimethylhexane-1,1-diol.[4]

  • (2S,7S)-Nonane-2,7-diol: A stereoisomer of nonane-2,7-diol with a specific spatial arrangement of the hydroxyl groups.

Ether Isomers

Ether isomers of C9H20O2 contain one or more ether functional groups. These can include dialkoxyalkanes and peroxides. Notable examples include:

  • Dibutoxymethane: An acetal with a central methylene group bonded to two butoxy groups. Its IUPAC name is 1-(butoxymethoxy)butane.[5]

  • Di-tert-butyl peroxide: A peroxide with two tert-butyl groups bonded to the peroxide linkage. Although its formula is C8H18O2, it is often discussed in the context of dialkyl peroxides. A nine-carbon analogue could be envisioned.

Physicochemical Properties

The structural differences among C9H20O2 isomers lead to a range of physicochemical properties. These properties are crucial for determining their applications, for example, as solvents, in polymer synthesis, or as potential drug candidates.

IsomerIUPAC NameMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
1,9-Nonanediolnonane-1,9-diol160.25177 (at 15 mmHg)[6]45-47[6]0.95[6]
Dibutoxymethane1-(butoxymethoxy)butane160.25---
3-Ethylheptane-2,4-diol3-ethylheptane-2,4-diol160.25---
(2S,7S)-Nonane-2,7-diol(2S,7S)-nonane-2,7-diol160.25---

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of specific isomers. The following sections provide methodologies for the preparation and characterization of selected C9H20O2 isomers.

Synthesis of 1,9-Nonanediol

One method for the synthesis of 1,9-nonanediol involves the hydrogenation of the product obtained from the oxo reaction of octa-2,7-dien-1-ol.[5]

Reaction Scheme:

G Octa-2,7-dien-1-ol Octa-2,7-dien-1-ol Oxo Reaction Oxo Reaction Octa-2,7-dien-1-ol->Oxo Reaction Intermediate Intermediate Oxo Reaction->Intermediate Hydrogenation Hydrogenation Intermediate->Hydrogenation 1,9-Nonanediol 1,9-Nonanediol Hydrogenation->1,9-Nonanediol

Caption: Synthesis of 1,9-Nonanediol.

Protocol:

  • Hydroformylation (Oxo Reaction): Octa-2,7-dien-1-ol is subjected to a hydroformylation reaction using a suitable catalyst (e.g., a rhodium complex) in the presence of synthesis gas (a mixture of carbon monoxide and hydrogen). This introduces a formyl group to one of the double bonds.

  • Hydrogenation: The resulting intermediate is then hydrogenated, typically using a nickel or palladium catalyst under hydrogen pressure. This reduces the formyl group to a hydroxyl group and saturates the remaining double bond, yielding 1,9-nonanediol.

  • Purification: The final product is purified by distillation under reduced pressure.

Synthesis of Dibutoxymethane

Dibutoxymethane can be synthesized via the acid-catalyzed condensation of n-butanol with a formaldehyde source, such as paraformaldehyde.[7]

Reaction Scheme:

G n-Butanol n-Butanol Condensation Condensation n-Butanol->Condensation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Condensation Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Condensation Dibutoxymethane Dibutoxymethane Condensation->Dibutoxymethane Water Water Condensation->Water

Caption: Synthesis of Dibutoxymethane.

Protocol:

  • Reaction Setup: A flask is charged with paraformaldehyde, n-butanol, and a catalytic amount of a strong acid, such as sulfuric acid or anhydrous ferric chloride.[1]

  • Reflux: The mixture is heated to reflux for several hours.[1]

  • Workup: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution) to remove the acid catalyst.[1] Any remaining aldehyde may be removed by oxidation with hydrogen peroxide.[1]

  • Purification: The organic layer is separated, washed with water, dried over an anhydrous drying agent, and purified by distillation to yield dibutoxymethane.[1]

Analytical Characterization

The identification and characterization of C9H20O2 isomers are typically performed using a combination of spectroscopic techniques.

Analytical Workflow:

G Sample Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Structure Final_Structure Structure_Elucidation->Final_Structure

Caption: General Analytical Workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For diols, the hydroxyl protons typically appear as broad singlets, while protons on carbons adjacent to the oxygen atoms are deshielded and appear at higher chemical shifts. For ethers, the protons on the carbons flanking the ether oxygen are also shifted downfield.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Diols exhibit a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹. Ethers show a strong C-O stretching absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and deduce structural features.

Spectroscopic Data for 1,9-Nonanediol:

  • ¹H NMR: Data is available and shows characteristic peaks for the methylene groups and the hydroxyl protons.[1][8]

  • ¹³C NMR: The spectrum shows distinct signals for the different carbon environments in the nonane chain.[1]

  • IR: The IR spectrum displays a prominent broad peak for the O-H stretch.[1]

  • MS: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[1]

Spectroscopic Data for Dibutoxymethane:

  • ¹³C NMR: Spectral data is available for dibutoxymethane.[5]

  • IR: The IR spectrum would show characteristic C-O stretching bands.[5]

  • MS: The mass spectrum of dibutoxymethane is available and can be used for its identification.[5]

Relevance in Drug Development and Research

While specific signaling pathways for most C9H20O2 isomers are not extensively documented, the general classes of long-chain diols and aliphatic ethers have known biological activities and applications in pharmaceutical sciences.

  • Long-Chain Diols: Some long-chain lipid diols have been shown to possess biological activity, including roles in inflammation. Their structural similarity to endogenous signaling molecules suggests potential for interaction with cellular pathways. Long-chain diols are also used as building blocks in the synthesis of more complex molecules with pharmaceutical applications.[9]

  • Aliphatic Ethers: Simple aliphatic ethers have a history of use as anesthetics, indicating their ability to interact with the central nervous system.[10] More complex ethers, such as polyethylene glycols, are widely used as excipients in drug formulations to improve solubility and stability.[11] Aliphatic polyesters are also being explored for drug delivery systems due to their biodegradability.[12][13]

The diverse structures of C9H20O2 isomers present a rich area for further investigation in drug discovery and materials science. The synthesis of novel isomers and the exploration of their biological activities could lead to the development of new therapeutic agents and advanced materials.

References

In-Depth Technical Guide: Safety and Hazard Information for 1,1-Dimethoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyheptane (CAS No. 10032-05-0), also known as heptanal dimethyl acetal, is an organic compound with applications as a flavoring agent in the food industry and as a fragrance ingredient.[1] A thorough understanding of its safety and hazard profile is essential for its safe handling and use in research, development, and manufacturing settings. This technical guide provides a comprehensive overview of the available safety data, toxicological information, and recommended handling procedures for this compound. The assessment includes an evaluation of its anticipated metabolic fate, where it is expected to hydrolyze into its constituent alcohol (methanol) and aldehyde (heptanal).

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and potential for eye irritation and oral toxicity.

GHS Classification

The aggregated GHS information from notifications to the ECHA C&L Inventory provides the following classification for this compound[2]:

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2]

  • Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[2]

  • Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)[2]

Hazard and Precautionary Statements

Based on the GHS classification, the following hazard (H) and precautionary (P) statements are applicable:

Type Code Statement
Hazard H226Flammable liquid and vapor.[2]
H302Harmful if swallowed.[2]
H319Causes serious eye irritation.[2]
Precautionary P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313If eye irritation persists: Get medical advice/attention.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile

The toxicological assessment of this compound considers the properties of the parent compound as well as its expected hydrolysis products, heptanal and methanol. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."

Acute Toxicity

Dermal: Specific data on the acute dermal toxicity of this compound is limited.

Skin Irritation

While not formally classified as a skin irritant under GHS, good laboratory practice dictates that direct skin contact should be avoided.

Eye Irritation

This compound is classified as causing serious eye irritation.[2] Direct contact with the eyes can lead to significant and potentially painful inflammation.

Genotoxicity

There is no readily available data to suggest that this compound is genotoxic.

Metabolic Fate

A key aspect of the toxicological evaluation of this compound is its anticipated hydrolysis in the body. It is expected to break down into heptanal and methanol. The safety profiles of these metabolites are therefore relevant.

  • Heptanal: Heptanal is a flammable liquid and is classified as causing skin irritation and serious eye damage.[3] It may also cause respiratory irritation.[3]

  • Methanol: Methanol is a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It is also known to cause damage to organs, particularly the optic nerve.[4][5]

Experimental Protocols

While specific study reports for this compound are not publicly available, the following sections describe the standard OECD guidelines that are typically used to assess the key toxicological endpoints for a chemical of this nature.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The method uses the mortality of animals to determine the toxic class of the substance.

  • Methodology:

    • Animals: Typically, young adult rats of a single sex are used.

    • Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

    • Dosing: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

    • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Procedure: The test proceeds in a stepwise manner, with the dose for the next step being increased or decreased depending on the outcome of the previous step.

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is used to predict the skin irritation potential of a chemical, reducing the need for animal testing.

  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to determine the irritant potential.

  • Methodology:

    • Test System: A commercially available, validated RhE model is used.

    • Procedure: The test substance is applied to the surface of the RhE tissue. After a defined exposure period, the substance is rinsed off.

    • Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT assay. The reduction in cell viability compared to a negative control is calculated.

    • Classification: A substance is identified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test is used to determine the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

  • Methodology:

    • Animals: The albino rabbit is the recommended species.

    • Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye.

    • Observations: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

    • Classification: The classification of the substance is based on the severity and reversibility of the observed ocular lesions.

Data Presentation

The following tables summarize the available quantitative and qualitative data for this compound and its hydrolysis products.

Table 1: Physical and Chemical Properties of this compound
Property Value Reference
CAS Number 10032-05-0[6]
Molecular Formula C9H20O2[6]
Molecular Weight 160.25 g/mol
Appearance Colorless liquid[7]
Boiling Point 60 °C @ unknown pressure[7]
Flash Point 68 °C[7]
Specific Gravity 0.849 g/cm³[7]
Table 2: Toxicological Summary for this compound and its Metabolites
Endpoint This compound Heptanal Methanol
Acute Oral Toxicity H302: Harmful if swallowed[2]May be harmful if swallowed[3]H301: Toxic if swallowed[4][5]
Skin Irritation Not classifiedH315: Causes skin irritation[3]Irritating to skin
Eye Irritation H319: Causes serious eye irritation[2]H318: Causes serious eye damage[3]Irritating to eyes
Genotoxicity No data availableNegative in Ames testNo evidence of mutagenicity

Mandatory Visualizations

Diagram 1: Safety Assessment Workflow for this compound

Safety_Assessment_Workflow cluster_0 Compound Identification & Properties cluster_1 Metabolic Fate Assessment cluster_2 Toxicological Endpoint Assessment cluster_3 Hazard Classification & Risk Management Compound This compound PhysChem Physical-Chemical Properties (Flammability, etc.) Compound->PhysChem Determine Metabolism Anticipated Hydrolysis (in vivo/in vitro) Compound->Metabolism Leads to HazardClass GHS Classification (H & P Statements) PhysChem->HazardClass Contributes to Metabolite1 Heptanal Metabolism->Metabolite1 Metabolite2 Methanol Metabolism->Metabolite2 AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) OECD 423 Metabolism->AcuteTox Assess for Parent & Metabolites SkinIrri Skin Irritation/Corrosion OECD 439 (in vitro) Metabolism->SkinIrri Assess for Parent & Metabolites EyeIrri Eye Irritation/Corrosion OECD 405 Metabolism->EyeIrri Assess for Parent & Metabolites Genotox Genotoxicity (e.g., Ames Test) Metabolism->Genotox Assess for Parent & Metabolites AcuteTox->HazardClass SkinIrri->HazardClass EyeIrri->HazardClass Genotox->HazardClass RiskManage Risk Management Measures (PPE, Handling, Storage) HazardClass->RiskManage Inform

Caption: Safety assessment workflow for this compound.

Handling and Storage

Given its flammable nature and potential health hazards, proper handling and storage procedures are crucial.

  • Ventilation: Handle in a well-ventilated area to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and protective clothing.

  • Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

References

Synonyms and CAS number for heptanal dimethyl acetal.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanal dimethyl acetal, also known by its systematic name 1,1-dimethoxyheptane, is an organic compound with the chemical formula C₉H₂₀O₂.[1] It is primarily recognized for its characteristic green, fruity, and slightly fatty aroma, which has led to its widespread use in the fragrance and flavor industries.[2] While its primary applications are in consumer products, a comprehensive understanding of its chemical properties, synthesis, and safety profile is essential for researchers and professionals across various scientific disciplines, including those in drug development who may encounter this or structurally related compounds.

This technical guide provides an in-depth overview of heptanal dimethyl acetal, including its synonyms, chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications and safety data.

Chemical Identification and Synonyms

Proper identification of chemical compounds is crucial for scientific accuracy. Heptanal dimethyl acetal is known by several synonyms, and its unique CAS number ensures unambiguous identification.

IdentifierValue
CAS Number 10032-05-0[2]
Systematic Name This compound[1]
Molecular Formula C₉H₂₀O₂[1]
Molecular Weight 160.25 g/mol [1]
SMILES CCCCCCC(OC)OC[3]
InChIKey BBMCNYFBAIUERL-UHFFFAOYSA-N[3]

A comprehensive list of synonyms is provided below for cross-referencing purposes:

  • Aldehyde C-7 dimethyl acetal[2]

  • Enanthal dimethyl acetal

  • Heptaldehyde dimethyl acetal[2]

  • Heptane, 1,1-dimethoxy-[2]

  • n-Heptanal dimethyl acetal

Physicochemical Properties

The physical and chemical properties of heptanal dimethyl acetal are summarized in the table below. This data is essential for its handling, storage, and application in various experimental and industrial settings.

PropertyValue
Appearance Colorless oily liquid[1]
Odor Green, herbaceous, somewhat nutty[1]
Boiling Point 183 °C at 760 mmHg[4]
Density 0.832 g/mL at 25 °C[4]
Refractive Index 1.405 - 1.415 at 20 °C[1]
Flash Point 136 °F (57.8 °C)[4][5]
Solubility Insoluble in water; soluble in organic solvents and oils[1]

Synthesis of Heptanal Dimethyl Acetal

Heptanal dimethyl acetal is synthesized through the acid-catalyzed acetalization of heptanal with methanol.[6] This reaction involves the nucleophilic addition of two equivalents of methanol to the carbonyl group of heptanal, forming a stable acetal and water as a byproduct. The reaction is reversible and is typically driven to completion by removing the water that is formed.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes a general method for the synthesis of heptanal dimethyl acetal.

Materials:

  • Heptanal

  • Methanol

  • Anhydrous acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Sodium bicarbonate solution

  • Brine solution

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • To a stirred solution of heptanal in an excess of methanol, add a catalytic amount of a strong acid (e.g., 0.1 mol% hydrochloric acid).[7][8]

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by gas chromatography (GC).

  • Upon completion of the reaction, the mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The excess methanol is removed under reduced pressure.

  • The residue is diluted with an organic solvent such as diethyl ether and washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is then purified by distillation under reduced pressure to yield pure heptanal dimethyl acetal.

Note: The specific quantities of reactants and reaction conditions may be optimized to improve yield and purity.

Synthesis Pathway Diagram

Synthesis_of_Heptanal_Dimethyl_Acetal Synthesis of Heptanal Dimethyl Acetal heptanal Heptanal intermediate Hemiacetal Intermediate heptanal->intermediate + Methanol methanol Methanol (2 eq.) methanol->intermediate acid_catalyst H+ acid_catalyst->heptanal acid_catalyst->intermediate product Heptanal Dimethyl Acetal intermediate->product + Methanol - H2O water Water

Caption: Acid-catalyzed synthesis of heptanal dimethyl acetal from heptanal and methanol.

Applications

The primary application of heptanal dimethyl acetal is as a fragrance and flavoring agent.[1] Its green and fruity notes are utilized in a variety of consumer products, including perfumes, soaps, detergents, and food products. In the flavor industry, it can impart a natural-tasting profile to fruit and vegetable flavors.[2]

For professionals in drug development, while there are no direct pharmaceutical applications for heptanal dimethyl acetal as an active ingredient, its well-characterized nature and safety profile are relevant. Compounds of this class (acetals) are sometimes used as protecting groups in the synthesis of more complex molecules. Furthermore, understanding the toxicological profile of such widely used chemicals is a part of the broader knowledge base required in pharmaceutical sciences.

Safety and Toxicology

The safety of heptanal dimethyl acetal has been evaluated, particularly in the context of its use in consumer products. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment for this ingredient.[9] Key toxicological data are summarized below:

MetricValue
Oral LD50 (Rat) > 5000 mg/kg[2]
Dermal LD50 (Rabbit) > 5000 mg/kg[2]

Human experience with an 8% solution showed no irritation or sensitization.[2] As with any chemical, appropriate personal protective equipment should be used when handling the pure substance.

Logical Workflow for Safety Assessment

Safety_Assessment_Workflow Safety Assessment Workflow for a Fragrance Ingredient start New Ingredient physchem Physicochemical Characterization start->physchem in_vitro In Vitro Toxicity Testing (e.g., Genotoxicity) physchem->in_vitro in_vivo In Vivo Toxicity Testing (e.g., LD50, Dermal Irritation) in_vitro->in_vivo exposure Exposure Assessment in_vivo->exposure risk Risk Characterization exposure->risk conclusion Safety Conclusion risk->conclusion

Caption: A generalized workflow for the safety assessment of a fragrance ingredient.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of heptanal dimethyl acetal. The compound's volatility allows for its separation by GC, and its mass spectrum provides a unique fingerprint for identification and quantification. The analysis of aldehydes, the precursors to acetals, is well-established and often involves derivatization to improve chromatographic behavior and detection limits; however, the acetal itself is generally stable enough for direct GC-MS analysis.[10]

Conclusion

Heptanal dimethyl acetal is a well-characterized chemical with significant applications in the fragrance and flavor industries. For researchers and drug development professionals, it serves as a case study for a compound with a well-defined synthesis, a favorable safety profile for its intended uses, and established analytical methods for its characterization. While not a direct pharmaceutical agent, the principles of its synthesis, analysis, and safety assessment are broadly applicable across the chemical and pharmaceutical sciences.

References

The Versatility of 1,1-Dimethoxyheptane: A Technical Review of its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyheptane, also known as heptanal dimethyl acetal, is an organic compound with the chemical formula C₉H₂₀O₂.[1][2] It is a colorless oily liquid characterized by a green, herbaceous, and somewhat nutty odor.[1] This technical guide provides a comprehensive review of the known and potential applications of this compound, with a focus on its role in the fragrance and flavor industry, and its potential utility in organic synthesis as a protecting group. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C₉H₂₀O₂[1][2]
Molecular Weight 160.25 g/mol [1]
CAS Number 10032-05-0[1][2]
Appearance Colorless oily liquid[1]
Odor Green, herbaceous, nutty[1]
Boiling Point 81 °C @ 30 mmHg[1]
Specific Gravity 0.884 to 0.849 @ 25 °C[3]
Refractive Index 1.409 to 1.415 @ 20 °C[3]
Flash Point 68.33 °C (155.00 °F)[3]

Applications in the Fragrance and Flavor Industry

The primary commercial application of this compound is as a fragrance and flavoring agent.[3] Its unique green and nutty aroma makes it a valuable component in the creation of complex scent profiles, particularly for adding a vegetable top-note to fragrances.[3] In the flavor industry, it can be used to impart natural-smelling notes to peach, berry, bell pepper, lime, and lemon flavors.[3]

ApplicationRecommended Usage Level
Fragrance ConcentrateUp to 5.0000%
Olfactory Signaling Pathway

The perception of this compound's aroma is initiated by its interaction with olfactory receptors in the nasal epithelium. While the specific receptors that bind to this compound have not been identified, the general mechanism of olfactory signal transduction is well-understood. This process involves a G-protein coupled receptor (GPCR) cascade, which is depicted in the following diagram. The binding of an odorant molecule, such as this compound, to an olfactory receptor triggers a conformational change, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, resulting in the depolarization of the olfactory sensory neuron and the transmission of a signal to the brain.[4]

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf (inactive) OR->G_protein Activates G_protein_active Gαolf (active) G_protein->G_protein_active GTP/GDP Exchange AC Adenylyl Cyclase G_protein_active->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel CNG Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Neuronal Depolarization Ca_Na_influx->Depolarization Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain

A generalized olfactory signal transduction cascade.

Application in Organic Synthesis: Acetal Protecting Group

Acetals, such as this compound, are widely used as protecting groups for aldehydes and ketones in multi-step organic synthesis.[5] They are stable under neutral to strongly basic conditions, which allows for chemical modifications at other parts of a molecule without affecting the carbonyl group.[5] The acetal can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl compound.[5]

Protecting_Group_Workflow Start Molecule with Aldehyde and other functional group Protection Protection of Aldehyde (Acetal Formation) Start->Protection Reaction Reaction at other functional group (e.g., Grignard, Reduction) Protection->Reaction Deprotection Deprotection (Acidic Hydrolysis) Reaction->Deprotection Final_Product Final Product with modified functional group and restored Aldehyde Deprotection->Final_Product

General workflow for using an acetal as a protecting group.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Heptanal + 2 CH₃OH ⇌ this compound + H₂O (in the presence of an acid catalyst)

Materials:

  • Heptanal

  • Methanol (anhydrous)

  • Trimethyl orthoformate (as a dehydrating agent)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium carbonate

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a solution of heptanal (1 equivalent) in anhydrous methanol (excess, can be used as a solvent), add trimethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding anhydrous sodium carbonate to neutralize the acid catalyst.

  • Remove the excess methanol and other volatile components under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Synthesis_Workflow Start Heptanal, Methanol, Trimethyl Orthoformate, p-Toluenesulfonic acid Reaction Stir at Room Temperature (Monitor by TLC/GC) Start->Reaction Quench Neutralize with Anhydrous Sodium Carbonate Reaction->Quench Workup Solvent Removal, Extraction with Diethyl Ether, Washing Quench->Workup Purification Drying and Fractional Distillation Workup->Purification Product Pure this compound Purification->Product

Workflow for the synthesis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general protocol for the analysis of this compound in a cosmetic or fragrance matrix, based on established methods for fragrance allergen analysis.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for fragrance analysis (e.g., DB-5MS).

Sample Preparation:

  • For liquid samples (e.g., perfumes), dilute the sample in a suitable solvent such as methanol or methyl pivalate. A typical dilution would be 1:100.

  • Include an internal standard (e.g., 1,4-dibromobenzene) in the solvent for accurate quantification.

  • For more complex matrices, a liquid-liquid extraction may be necessary to isolate the fragrance components.

GC-MS Parameters (Example):

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Analysis:

  • Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion

This compound is a commercially significant molecule in the fragrance and flavor industry, valued for its distinct green and nutty aroma. While its application in pharmaceutical or complex natural product synthesis has not been specifically documented, its chemical nature as an acetal provides a strong basis for its potential use as a protecting group for the heptanal functional group. The experimental protocols and workflows provided in this guide offer a starting point for researchers and scientists to explore the synthesis, analysis, and further applications of this versatile compound. Future research could focus on identifying the specific olfactory receptors that bind to this compound to better understand the molecular basis of its aroma, as well as exploring its utility in complex organic synthesis.

References

Methodological & Application

Application Notes and Protocols: 1,1-Dimethoxyheptane as a Protecting Group for Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the strategic protection and deprotection of reactive functional groups is of paramount importance. Aldehydes, with their inherent electrophilicity, are susceptible to a wide range of nucleophilic attacks and basic conditions, often necessitating their temporary masking to ensure the desired chemical transformations occur elsewhere in the molecule. The formation of an acetal, specifically a dimethyl acetal such as 1,1-dimethoxyheptane derived from heptanal, is a robust and widely employed strategy for the protection of aldehydes.

This compound offers excellent stability under neutral to strongly basic conditions, rendering it inert to many common reagents such as organometallics (e.g., Grignard and organolithium reagents), hydrides (e.g., sodium borohydride and lithium aluminum hydride), and other nucleophiles.[1][2][3] This stability allows for a broad scope of synthetic manipulations on other parts of a complex molecule without affecting the protected aldehyde functionality. Subsequently, the aldehyde can be readily and efficiently regenerated under mild acidic conditions.[1][2]

These application notes provide detailed protocols for the synthesis (protection) of this compound from heptanal and its subsequent hydrolysis (deprotection) back to the parent aldehyde. The included data and experimental workflows are intended to serve as a practical guide for laboratory chemists.

Reaction Principle and Mechanism

The protection of an aldehyde as a dimethyl acetal is an acid-catalyzed nucleophilic addition of two equivalents of methanol. The reaction proceeds via a hemiacetal intermediate. To drive the equilibrium towards the formation of the acetal, the water generated as a byproduct is typically removed, often through the use of a dehydrating agent like trimethyl orthoformate or by azeotropic distillation.[4]

The deprotection is the reverse process: an acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde and two equivalents of methanol. The use of a large excess of water helps to shift the equilibrium in favor of the deprotected product.

Reaction Scheme: Protection and Deprotection of Heptanal

A schematic representation of the reversible acid-catalyzed protection and deprotection of heptanal.

Quantitative Data Summary

The following tables summarize representative quantitative data for the protection of heptanal to form this compound and its subsequent deprotection. Conditions can be optimized based on the specific substrate and scale of the reaction.

Table 1: Protection of Heptanal to this compound

EntryAldehydeCatalyst (mol%)SolventReaction Time (h)Temperature (°C)Yield (%)Reference
1HeptanalHCl (0.1)Methanol0.525>95 (conversion)Representative[5]
2HeptanalAmberlyst-15Methanol225HighRepresentative[3]
3HeptanalTrimethyl Orthoformate / p-TsOH (cat.)Methanol125HighRepresentative[4]

Table 2: Deprotection of this compound to Heptanal

EntryAcetalCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
1This compoundp-TsOH (cat.)Acetone/H₂O (9:1)1-225HighRepresentative
2This compoundAmberlyst-15Acetone/H₂O (9:1)125>95Representative[3]
3This compoundDilute HClTHF/H₂O1-325HighRepresentative

Experimental Protocols

The following are representative protocols for the protection of heptanal and the deprotection of this compound. These protocols can be adapted for other aliphatic aldehydes.

Protocol 1: Synthesis of this compound (Protection of Heptanal)

Materials:

  • Heptanal

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • To a stirred solution of heptanal (1.0 eq) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution until the mixture is neutral (pH ~7).

  • Remove the methanol under reduced pressure.

  • To the resulting aqueous residue, add water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

  • If necessary, the product can be purified by distillation under reduced pressure.

Protocol 2: Deprotection of this compound to Heptanal

Materials:

  • This compound

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TsOH) monohydrate or dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v, 10-20 volumes).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq) or a few drops of dilute hydrochloric acid.

  • Stir the reaction at room temperature and monitor by TLC or GC until the starting acetal is consumed (typically 1-3 hours).

  • Neutralize the acid catalyst by the addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude heptanal.

  • The product can be further purified by distillation if necessary.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the protection and deprotection of an aldehyde as a dimethyl acetal.

Experimental_Workflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow p1 Dissolve Heptanal in Methanol and add Trimethyl Orthoformate p2 Add Acid Catalyst (e.g., p-TsOH) p1->p2 p3 Stir at Room Temperature (Monitor by TLC/GC) p2->p3 p4 Quench with NaHCO₃ solution p3->p4 p5 Remove Methanol (Rotary Evaporation) p4->p5 p6 Aqueous Workup (Extraction with Ether) p5->p6 p7 Dry, Filter, and Concentrate p6->p7 p8 Purify (Distillation) if needed Yields this compound p7->p8 d1 Dissolve this compound in Acetone/Water d2 Add Acid Catalyst (e.g., p-TsOH) d1->d2 d3 Stir at Room Temperature (Monitor by TLC/GC) d2->d3 d4 Neutralize with NaHCO₃ solution d3->d4 d5 Remove Acetone (Rotary Evaporation) d4->d5 d6 Aqueous Workup (Extraction with Ether) d5->d6 d7 Dry, Filter, and Concentrate d6->d7 d8 Purify (Distillation) if needed Yields Heptanal d7->d8

A generalized experimental workflow for the protection and deprotection of an aldehyde.

Conclusion

The use of this compound as a protecting group for heptanal is a highly effective and reliable method in organic synthesis. The formation and cleavage reactions are typically high-yielding and proceed under mild conditions, ensuring compatibility with a wide array of other functional groups. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this essential protective group strategy in their synthetic endeavors.

References

Application Notes and Protocols for the Acid-Catalyzed Deprotection of 1,1-Dimethoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl functionalities as acetals is a cornerstone strategy in multi-step organic synthesis. Dimethyl acetals, such as 1,1-dimethoxyheptane, offer robust protection for aldehydes under neutral to strongly basic conditions, allowing for a wide range of chemical transformations on other parts of a molecule. The regeneration of the parent aldehyde, heptanal, is efficiently achieved through acid-catalyzed hydrolysis. This document provides detailed application notes, experimental protocols, and comparative data for the deprotection of this compound, serving as a comprehensive guide for laboratory practice.

The deprotection of this compound to yield heptanal is a hydrolysis reaction that is reversible and catalyzed by acid.[1][2] To ensure a high yield of the aldehyde, the equilibrium is shifted towards the products by using an excess of water in the reaction medium.[2]

Reaction Mechanism

The acid-catalyzed deprotection of this compound proceeds through a stepwise mechanism involving protonation, formation of a hemiacetal intermediate, and subsequent elimination to regenerate the aldehyde.

G cluster_0 Acid-Catalyzed Deprotection of this compound A This compound B Protonated Acetal A->B + H+ C Carbocation Intermediate + Methanol B->C - CH3OH D Hemiacetal C->D + H2O E Protonated Hemiacetal D->E + H+ F Heptanal + Methanol E->F - H+

Caption: Mechanism of acid-catalyzed deprotection of this compound.

Data Presentation: Comparison of Acidic Catalysts

While specific comparative data for this compound is not extensively published, the following table summarizes results for the deprotection of acetaldehyde dimethyl acetal, which serves as a useful model for understanding catalyst efficacy. It is important to note that reaction times for the more lipophilic this compound may be longer. Generally, excellent yields can be achieved for the deprotection of aliphatic acetals with various acid catalysts.

CatalystSolvent SystemTemperature (°C)Time (h)Conversion/Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane/H₂ORoom Temp.0.516 (conversion)[3]
Amberlyst-15Acetone/H₂ORoom Temp.0.518 (conversion)[3]
p-Toluenesulfonic AcidAcetone/H₂ORoom Temp.1-4>90 (typical)General
Silica Sulfuric AcidToluene/wet SiO₂60-701-2Quantitative
Hydrochloric Acid (1M)Acetone/H₂ORoom Temp.1-3>95 (typical)General

Experimental Protocols

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general and widely used method for the deprotection of dimethyl acetals.

Materials:

  • This compound

  • Acetone

  • Water

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or diethyl ether for extraction

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, neutralize the catalyst by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude heptanal.

  • The product can be purified further by distillation if necessary.

Protocol 2: Deprotection using a Heterogeneous Catalyst (Amberlyst-15)

This protocol offers the advantage of a simple work-up by filtration to remove the solid acid catalyst.[4]

Materials:

  • This compound

  • Acetone

  • Water

  • Amberlyst-15 resin

  • Ethyl acetate or diethyl ether for extraction

Procedure:

  • To a solution of this compound (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v), add Amberlyst-15 resin (e.g., 20% w/w of the acetal).

  • Stir the suspension at room temperature.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, remove the Amberlyst-15 resin by filtration, washing the resin with a small amount of acetone or the extraction solvent.

  • Combine the filtrate and the washings.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or diethyl ether.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the heptanal.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the acid-catalyzed deprotection of this compound.

G cluster_workflow Experimental Workflow start Start dissolve Dissolve this compound in Acetone/Water start->dissolve add_catalyst Add Acid Catalyst (e.g., p-TsOH or Amberlyst-15) dissolve->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor Reaction (TLC/GC) react->monitor workup Work-up monitor->workup neutralize Neutralize (if needed) workup->neutralize Homogeneous Catalyst filter_catalyst Filter Solid Catalyst workup->filter_catalyst Heterogeneous Catalyst extract Extract with Organic Solvent neutralize->extract filter_catalyst->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation) concentrate->purify end End purify->end

Caption: Generalized experimental workflow for acetal deprotection.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, ensure an adequate amount of water is present to drive the equilibrium. A slight increase in temperature may also be beneficial.

  • Side Reactions: Heptanal, like other aldehydes with α-hydrogens, can undergo self-aldol condensation under acidic conditions, especially with prolonged reaction times or elevated temperatures. It is crucial to monitor the reaction and work it up promptly upon completion.

  • Product Volatility: Heptanal is a relatively volatile liquid. Care should be taken during solvent removal to minimize product loss. Use of a cooled trap and moderate vacuum is recommended.

Conclusion

The acid-catalyzed deprotection of this compound is a reliable and high-yielding method for the regeneration of heptanal. The choice of acid catalyst can be tailored to the specific requirements of the synthetic route, with both homogeneous and heterogeneous catalysts providing excellent results. Careful monitoring of the reaction and appropriate work-up procedures are key to obtaining the desired product in high purity and yield.

References

Application Notes and Protocols: The Role of 1,1-Dimethoxyheptane in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,1-dimethoxyheptane, a versatile acetal used in the flavor and fragrance industry. This document details its organoleptic properties, applications, and includes protocols for its synthesis and analysis.

Introduction to this compound

This compound, also known as heptanal dimethyl acetal, is an organic compound classified as an acetal.[1][2] It is recognized for its characteristic aroma and flavor profile, contributing to the sensory experience of various consumer products. As an acetal, it is formed from the reaction of heptanal with two equivalents of methanol. This structure provides stability, particularly in neutral to basic conditions, making it a valuable ingredient in a range of formulations.

Organoleptic Properties

This compound possesses a complex and desirable sensory profile, making it a versatile ingredient for flavorists and perfumers.

Odor Profile: The odor of this compound is predominantly green, with fatty, waxy, and fruity nuances.[3] It is often described as having a vibrant green, fatty-waxy character with distinct fruity tropical overtones and a crisp orange-like brightness.[4] Some sources also describe a pleasant odor reminiscent of walnut and cognac.[5]

Flavor Profile: The taste of this compound is characterized as fruity, green, and orange.[1][2] It is noted for its ability to impart a natural-smelling effect to a variety of fruit flavors.

A summary of its organoleptic descriptors is presented in Table 1.

Table 1: Organoleptic Descriptors of this compound

AttributeDescriptors
Odor Green, fatty, waxy, fruity, tropical, orange, privet, nutty
Flavor Fruity, green, orange
Applications in Flavor and Fragrance Formulations

The unique sensory profile of this compound lends itself to a variety of applications in both the flavor and fragrance industries.

Fragrance Applications: In perfumery, this compound is primarily used for its vibrant green top notes.[4] It can be incorporated into fragrance concentrates at levels up to 5.0%.[1] Its green, slightly fruity character can enhance and provide a natural lift to floral and citrus compositions. It is particularly effective in creating fresh, vegetable-like top notes in fragrances.[1][4]

Flavor Applications: As a flavoring agent, this compound is valued for its ability to add a natural and fresh character to fruit flavors. It is particularly effective in enhancing peach, berry, bell pepper, lime, and lemon flavor profiles.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated heptanal dimethyl acetal and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".

Table 2: Recommended Usage Levels of this compound

ApplicationRecommended Maximum Concentration
Fragrance Concentrate5.0%
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 3.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
CAS Number 10032-05-0
Appearance Colorless oily liquid
Boiling Point 81 °C @ 30 mmHg
Density 0.844 - 0.849 g/cm³
Refractive Index 1.405 - 1.415
Solubility Insoluble in water; soluble in organic solvents and oils
Flash Point 68.33 °C (155.00 °F)

Source:[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from heptanal and methanol, which can be adapted for laboratory scale production. The reaction involves the acid-catalyzed formation of an acetal.

Materials:

  • Heptanal

  • Methanol (anhydrous)

  • Trimethyl orthoformate (optional, as a water scavenger)

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Anhydrous sodium bicarbonate or potassium carbonate

  • Anhydrous magnesium sulfate

  • Dichloromethane or diethyl ether

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add heptanal and a 2 to 3-fold molar excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.1 mol% of p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the product, a water scavenger like trimethyl orthoformate can be added, or water can be removed azeotropically if a suitable solvent is used.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by adding a mild base such as anhydrous sodium bicarbonate or potassium carbonate. Stir for 15-20 minutes.

  • Workup: Filter the mixture to remove the solid base. Dilute the filtrate with a suitable organic solvent like dichloromethane or diethyl ether and wash with water and brine in a separatory funnel.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Diagram 1: Synthesis Workflow

G cluster_synthesis Synthesis of this compound reactants Heptanal + Methanol + Acid Catalyst reaction Reaction (Stirring/Reflux) reactants->reaction 1 quench Quenching (Base Addition) reaction->quench 2 workup Aqueous Workup quench->workup 3 drying Drying & Concentration workup->drying 4 purification Purification (Distillation) drying->purification 5 product This compound purification->product 6

Caption: A generalized workflow for the synthesis of this compound.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of this compound in a liquid matrix, such as a beverage or fragrance solution, using Headspace GC-MS.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler

  • GC column suitable for volatile compound analysis (e.g., DB-WAX, HP-5MS)

  • Headspace vials (20 mL) with caps and septa

  • Standard of this compound

  • Internal standard (e.g., d-limonene, undecane)

  • Sample matrix (e.g., fruit juice, fragrance base)

  • Sodium chloride (for salting out)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Create a series of calibration standards by spiking the sample matrix with known concentrations of the stock solution. Add a fixed concentration of the internal standard to each calibration standard and sample.

  • Sample Preparation: Place a known volume (e.g., 5 mL) of the sample or calibration standard into a 20 mL headspace vial. Add a saturating amount of sodium chloride (e.g., 1-2 g) to increase the volatility of the analyte. Seal the vial immediately.

  • Headspace Incubation: Place the vial in the headspace autosampler. Incubate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow for equilibration of the analyte between the liquid and gas phases.

  • GC-MS Analysis:

    • Injection: Inject a portion of the headspace gas onto the GC column.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Program: Initial temperature of 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 280°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-300

  • Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify the analyte by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

Diagram 2: GC-MS Analysis Workflow

G cluster_analysis GC-MS Analysis of this compound prep Sample Preparation (Vial, Salt, IS) incubation Headspace Incubation prep->incubation 1 injection GC Injection incubation->injection 2 separation GC Separation injection->separation 3 detection MS Detection separation->detection 4 analysis Data Analysis (Identification & Quantification) detection->analysis 5 result Concentration of This compound analysis->result 6

Caption: A typical workflow for the analysis of this compound using Headspace GC-MS.

Sensory Evaluation and Odor Activity Value (OAV)

The contribution of a specific compound to the overall aroma of a product is not solely dependent on its concentration but also on its sensory threshold. The Odor Activity Value (OAV) is a calculated measure that helps to determine the importance of an odorant.

OAV Calculation: OAV = Concentration of the compound / Odor Threshold of the compound

An OAV greater than 1 indicates that the compound is likely to contribute significantly to the overall aroma.

Sensory Threshold Determination: The sensory threshold is the minimum concentration of a substance that can be detected by a sensory panel. It is typically determined through sensory panel testing using methods such as the ascending method of limits or the three-alternative forced-choice (3-AFC) test.[1]

As of the date of this document, a specific, published sensory threshold for this compound was not found in the reviewed literature. Therefore, a quantitative OAV cannot be calculated without further sensory studies. However, its described potent green and fruity character suggests it likely has a low odor threshold and can be impactful even at low concentrations.

Diagram 3: Logical Relationship of Sensory Impact

G cluster_sensory Determination of Sensory Impact concentration Concentration in Product (from GC-MS analysis) oav Odor Activity Value (OAV) (Concentration / Threshold) concentration->oav threshold Sensory Threshold (from panel testing) threshold->oav impact Sensory Contribution oav->impact OAV > 1

Caption: The relationship between concentration, sensory threshold, and Odor Activity Value.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the olfactory receptor signaling pathways activated by this compound. The perception of odorants generally involves the binding of volatile molecules to specific G-protein coupled receptors in the olfactory epithelium, triggering a downstream signaling cascade that results in the perception of smell. Further research is needed to identify the specific olfactory receptors that bind to this compound.

Disclaimer: The provided protocols are intended as general guidelines and may require optimization for specific applications and laboratory conditions. Always follow appropriate safety procedures when handling chemicals.

References

Application Notes and Protocols for 1,1-Dimethoxyheptane in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,1-Dimethoxyheptane, also known as heptanal dimethyl acetal, is a valuable organic compound with primary applications in the fragrance and flavor industries, prized for its green, herbaceous, and nutty odor.[1] Beyond its sensory characteristics, this compound serves a critical role in multi-step organic synthesis as a protecting group for the aldehyde functional group of heptanal. The acetal functionality is stable under neutral to strongly basic conditions, allowing for a wide range of chemical transformations on other parts of a molecule without affecting the protected aldehyde.[2][3] This stability makes it an indispensable tool in the synthesis of complex molecules such as pharmaceuticals, natural products, and insect pheromones.[4][5][6]

The protection of an aldehyde as a dimethyl acetal is a reversible process, typically achieved by acid-catalyzed reaction with methanol.[7] Deprotection to regenerate the aldehyde can be readily accomplished under acidic conditions, often with a mixture of an organic solvent and aqueous acid.[8][9] This application note provides detailed protocols for the protection of heptanal as this compound and its subsequent use in a representative multi-step synthesis, followed by deprotection.

Core Applications in Multi-Step Synthesis:
  • Protection of Aldehydes: The primary role of this compound formation in multi-step synthesis is to protect the reactive aldehyde group of heptanal. This is crucial when performing reactions that are incompatible with aldehydes, such as those involving Grignard reagents, organolithium compounds, or strong bases.[2][10][11]

  • Synthesis of High-Value Chemicals: It serves as a key intermediate in the synthesis of complex organic molecules. For instance, in the synthesis of insect pheromones, a heptanal moiety might be a crucial building block, and protecting it as a dimethyl acetal allows for the clean execution of subsequent carbon-carbon bond-forming reactions.[4][12][13]

  • Fragrance and Flavor Synthesis: While the end product itself is a fragrance, its synthesis from heptanal is a key step. Furthermore, derivatives of this compound can be synthesized to create novel fragrance and flavor compounds.[14]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound and its application in a representative multi-step synthesis involving a Grignard reaction.

Protocol 1: Synthesis of this compound (Protection of Heptanal)

This protocol describes the acid-catalyzed protection of heptanal to form this compound.

Reaction Scheme:

G Heptanal Heptanal r1 Heptanal->r1 Methanol Methanol (excess) Methanol->r1 H_plus H+ (cat.) H_plus->r1   Dimethoxyheptane This compound Water Water r2 r1->r2 r2->Dimethoxyheptane r2->Water

Caption: Synthesis of this compound from Heptanal.

Materials:

  • Heptanal

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • To a solution of heptanal (1 equivalent) in anhydrous methanol (5-10 equivalents), add trimethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of residue).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The product can be further purified by distillation if necessary.

Quantitative Data for Protection Reaction:

ParameterValueReference
Starting MaterialHeptanalGeneral
ReagentsMethanol, Trimethyl orthoformate, p-TsOH[7]
SolventMethanol[7]
Reaction TemperatureRoom TemperatureGeneral
Reaction Time1-4 hours (monitor by TLC/GC)General
Typical Yield>90%[7]

Protocol 2: Application in a Grignard Reaction

This protocol demonstrates the use of this compound in a Grignard reaction to form a secondary alcohol, a common step in the synthesis of more complex molecules like pheromones.

Reaction Scheme:

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Workup Dimethoxyheptane This compound r1 Dimethoxyheptane->r1 Grignard R-MgBr Grignard->r1 Intermediate Magnesium Alkoxide Intermediate Intermediate2 Magnesium Alkoxide Intermediate r1->Intermediate r2 Intermediate2->r2 H3O_plus H3O+ H3O_plus->r2 Product Protected Secondary Alcohol r2->Product

Caption: Grignard Reaction with a Protected Aldehyde.

Materials:

  • This compound

  • Magnesium turnings

  • An alkyl or aryl bromide (e.g., ethyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of the alkyl/aryl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once the reaction begins, the remaining bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium is consumed.

  • Grignard Reaction: Cool the prepared Grignard reagent to 0 °C. Add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude protected secondary alcohol.

Quantitative Data for Grignard Reaction:

ParameterValueReference
Starting MaterialThis compoundGeneral
ReagentsAlkyl/Aryl Magnesium Bromide[15]
SolventAnhydrous Diethyl Ether or THF[15]
Reaction Temperature0 °C to Room Temperature[15]
Reaction Time2-4 hoursGeneral
Typical Yield70-90%General

Protocol 3: Deprotection of the Acetal

This protocol describes the hydrolysis of the dimethyl acetal to regenerate the parent aldehyde functionality.

Reaction Scheme:

G Protected_Alcohol Protected Secondary Alcohol r1 Protected_Alcohol->r1 H3O_plus H3O+ H3O_plus->r1 Deprotected_Product Hydroxy Aldehyde Methanol_byproduct Methanol r1->Deprotected_Product r1->Methanol_byproduct

Caption: Deprotection of the Dimethyl Acetal.

Materials:

  • Protected secondary alcohol (from Protocol 2)

  • Acetone and Water (e.g., 10:1 v/v)

  • p-Toluenesulfonic acid or dilute HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or diethyl ether

Procedure:

  • Dissolve the protected secondary alcohol (1 equivalent) in a mixture of acetone and water.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).

  • Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.

  • Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected hydroxy aldehyde.

Quantitative Data for Deprotection Reaction:

ParameterValueReference
Starting MaterialProtected Secondary AlcoholGeneral
Reagentsp-Toluenesulfonic acid, Water[8][9]
SolventAcetone/Water[8]
Reaction TemperatureRoom Temperature[8]
Reaction Time1-3 hours (monitor by TLC/GC)General
Typical Yield>85%General

Logical Workflow for Multi-Step Synthesis

The following diagram illustrates the logical progression of a multi-step synthesis utilizing this compound as a protecting group.

G start Start: Heptanal protect Protection: Formation of this compound start->protect intermediate Intermediate: This compound protect->intermediate reaction Subsequent Reaction (e.g., Grignard, Wittig) intermediate->reaction protected_product Protected Product reaction->protected_product deprotect Deprotection: Hydrolysis of Acetal protected_product->deprotect final_product Final Product deprotect->final_product

Caption: Workflow for using this compound as a protecting group.

References

Application Notes and Protocols: Reaction of 1,1-Dimethoxyheptane with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyheptane, the dimethyl acetal of heptanal, serves as a valuable protected form of the aldehyde functional group. Acetal protecting groups are generally employed to shield carbonyls from nucleophilic attack by organometallic reagents such as Grignard and organolithium compounds. Under standard conditions, acetals are stable to these strong nucleophiles and bases, allowing for selective reactions at other sites within a molecule. However, under specific, often more forcing conditions, or with the use of certain reagents, this compound can undergo reactions with organometallic reagents, leading to the formation of new carbon-carbon or carbon-hydrogen bonds.

This document provides detailed application notes and protocols for two key transformations of this compound involving organometallic and related reagents: the synthesis of ethers via reaction with Grignard reagents and the reductive cleavage to an ether using a hydride reagent. These protocols are based on established methodologies for analogous acetal substrates, providing a framework for the exploration of the reactivity of this compound.

Reaction of this compound with Grignard Reagents

The reaction of an acetal with a Grignard reagent can lead to the displacement of one of the alkoxy groups, resulting in the formation of an ether. This transformation is not as common as the use of acetals for protection but can be a useful synthetic tool under the right conditions. The reaction typically requires elevated temperatures and is influenced by the solvent and the nature of the Grignard reagent.

General Reaction Scheme:
Experimental Protocol: Synthesis of 1-Methoxy-1-phenyloctane

This protocol describes the reaction of this compound with phenylmagnesium bromide.

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Under an inert atmosphere, add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. Initiation may be indicated by a color change and gentle refluxing. If the reaction does not start, a crystal of iodine can be added as an activator.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • To the freshly prepared Grignard reagent, add anhydrous toluene.

    • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-methoxy-1-phenyloctane.

Quantitative Data (Exemplary)

The following table provides hypothetical data for the reaction of this compound with various Grignard reagents, based on general literature for similar acetals. Actual yields may vary.

Grignard ReagentProductReaction Time (h)Temperature (°C)Yield (%)
Phenylmagnesium bromide1-Methoxy-1-phenyloctane18110 (Toluene reflux)50-60
Ethylmagnesium bromide3-Methoxynonane24110 (Toluene reflux)40-50
n-Butylmagnesium bromide5-Methoxyundecane24110 (Toluene reflux)45-55

Reductive Cleavage of this compound

A related and often more efficient method for converting acetals to ethers is through reductive cleavage. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation.[1] The reaction proceeds through the formation of an oxonium ion intermediate upon coordination of the Lewis acidic aluminum to one of the oxygen atoms, followed by hydride delivery.[1]

General Reaction Scheme:
Experimental Protocol: Synthesis of 1-Methoxyheptane

This protocol details the reductive cleavage of this compound to 1-methoxyheptane using DIBAL-H.

Materials:

  • This compound

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reaction Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM or toluene.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Slowly add the DIBAL-H solution (1.1 to 1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature.

    • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. This may take several hours.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and carefully remove the solvent by distillation due to the volatility of the product.

    • Purify the crude product by fractional distillation to yield 1-methoxyheptane.

Quantitative Data (Exemplary)
SubstrateProductReagentReaction Time (h)Temperature (°C)Yield (%)
This compound1-MethoxyheptaneDIBAL-H3-7880-90

Visualizations

Logical Relationship: Reactivity of this compound

Acetal This compound Grignard Grignard Reagent (e.g., RMgX) Acetal->Grignard Forced Conditions (High Temp.) DIBALH DIBAL-H Acetal->DIBALH Reductive Cleavage Ether_Subst Substituted Ether (R-CH(OCH3)-R') Grignard->Ether_Subst Ether Synthesis Ether_Red Reduced Ether (R-CH2-OCH3) DIBALH->Ether_Red Ether Synthesis

Caption: Reactivity pathways of this compound.

Experimental Workflow: Ether Synthesis via Grignard Reaction

cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow start Start prep_grignard Prepare Grignard Reagent (Mg, R-X in Ether/THF) start->prep_grignard add_acetal Add this compound in Toluene prep_grignard->add_acetal reflux Reflux (12-24h) add_acetal->reflux quench Quench with NH4Cl (aq) reflux->quench extract Extract with Ether quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end End Product purify->end

References

Application Note: Derivatization of Aldehydes via Acetal Formation for Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of aldehydes in various matrices using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). Direct analysis of aldehydes by GC can be challenging due to their polarity, volatility, and potential for thermal degradation. Derivatization of aldehydes to their corresponding acetals significantly improves their thermal stability and chromatographic behavior, leading to enhanced sensitivity and accuracy. This protocol provides a general procedure for the acid-catalyzed formation of dimethyl acetals from aldehydes, which are amenable to GC analysis.

Introduction

Aldehydes are a class of organic compounds that are important in a variety of fields, including food and beverage quality, environmental monitoring, and as intermediates in pharmaceutical synthesis. Their accurate quantification is often crucial. However, the inherent reactivity and polarity of aldehydes can lead to poor peak shape, thermal decomposition in the GC injector, and interactions with the stationary phase, complicating their analysis.[1][2]

Derivatization is a common strategy to overcome these analytical challenges.[2][3][4] By converting aldehydes into more stable and less polar derivatives, their chromatographic properties are significantly improved. One effective derivatization strategy is the formation of acetals.[5][6][7] This reaction involves the acid-catalyzed reaction of an aldehyde with an alcohol to form a stable acetal. For the purposes of this protocol, we will focus on the formation of dimethyl acetals using methanol, a common and effective approach. The resulting acetals are less polar and more volatile, making them ideal for GC analysis.[8]

Principle of the Method

The derivatization reaction involves the acid-catalyzed addition of two equivalents of an alcohol to an aldehyde, forming an acetal and water. The reaction is reversible and is typically driven to completion by using an excess of the alcohol, which also serves as the solvent.

Reaction Scheme:

R-CHO + 2 CH₃OH ⇌ R-CH(OCH₃)₂ + H₂O (Aldehyde) + (Methanol) ⇌ (Dimethyl Acetal) + (Water)

The resulting dimethyl acetal is a stable, less polar molecule that exhibits excellent chromatographic behavior, allowing for sharp peaks and improved separation on common GC columns.

Materials and Reagents

  • Aldehyde standards (e.g., hexanal, octanal, decanal)

  • Methanol (anhydrous, ≥99.8%)

  • Hydrochloric acid (HCl) in methanol (e.g., 1.25 M) or another acid catalyst like p-toluenesulfonic acid

  • Internal Standard (IS) solution (e.g., undecanal in methanol, to be derivatized alongside the sample)

  • Sodium bicarbonate (solid)

  • Anhydrous sodium sulfate

  • Hexane (GC grade)

  • Sample matrix (e.g., food extract, environmental sample)

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh or measure the sample containing the aldehydes of interest into a clean vial.

  • If the sample is solid, perform a suitable extraction (e.g., solvent extraction, headspace extraction) to isolate the aldehydes.

  • If the sample is liquid, it may be used directly or after a dilution step.

2. Derivatization Procedure:

  • To 1 mL of the sample or standard solution in methanol, add 100 µL of the internal standard solution.

  • Add 200 µL of 1.25 M methanolic HCl.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at 60°C for 60 minutes.

  • After incubation, cool the vial to room temperature.

  • Neutralize the reaction by adding a small amount of solid sodium bicarbonate until effervescence ceases.

  • Add 1 mL of hexane and vortex for 1 minute to extract the dimethyl acetals.

  • Allow the phases to separate.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of three different aldehydes in a spiked sample matrix.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Linearity (R²)Recovery (%)
Hexanal Dimethyl Acetal8.50.51.50.999295.2
Octanal Dimethyl Acetal12.20.31.00.999598.1
Decanal Dimethyl Acetal15.80.20.70.999897.5

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Aldehyde Extraction Sample->Extraction Add_Reagents Add Methanol & Acid Catalyst Extraction->Add_Reagents Incubation Incubate at 60°C Add_Reagents->Incubation Neutralization Neutralization Incubation->Neutralization LLE Liquid-Liquid Extraction Neutralization->LLE Drying Drying with Na2SO4 LLE->Drying GC_Injection GC Injection Drying->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for aldehyde derivatization and GC-MS analysis.

Discussion

The conversion of aldehydes to their dimethyl acetal derivatives provides a significant improvement in analytical performance for GC-based methods. The derivatized analytes are more thermally stable, resulting in reduced degradation in the injector and improved peak shapes. This leads to lower detection limits and better reproducibility. The protocol described herein is a general guideline and may require optimization for specific aldehydes or sample matrices. For example, the reaction time, temperature, and catalyst concentration can be adjusted to ensure complete derivatization.

It is important to note that while this protocol focuses on the formation of dimethyl acetals, other alcohols or diols can be used to form different acetals with potentially advantageous chromatographic properties. The choice of derivatizing agent should be guided by the specific analytical requirements of the study.

Conclusion

The derivatization of aldehydes to acetals is a highly effective strategy for their quantitative analysis by gas chromatography. The protocol presented here offers a straightforward and reliable method for converting aldehydes into their more stable and chromatographically amenable dimethyl acetal derivatives, enabling accurate and sensitive quantification in a variety of sample types.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,1-Dimethoxyheptane Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH and temperature for the hydrolysis of 1,1-dimethoxyheptane.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?

A1: The hydrolysis of this compound is an acid-catalyzed process that occurs in two main stages, ultimately yielding heptanal and two molecules of methanol.[1] The reaction is reversible, and to favor the formation of the products, it is typically carried out with a large excess of water.[1] The generally accepted mechanism involves the following steps:

  • Protonation: One of the methoxy groups is protonated by an acid catalyst (H₃O⁺), converting it into a good leaving group (methanol).

  • Formation of a Carbocation: The protonated methoxy group departs as a molecule of methanol, leading to the formation of a resonance-stabilized carbocation (an oxonium ion). This step is typically the rate-determining step of the reaction.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: A proton is lost from the attacking water molecule, forming a hemiacetal intermediate.

  • Repeat of the Process: The remaining methoxy group is then protonated, leaves as a second molecule of methanol, and another water molecule attacks the resulting carbocation.

  • Final Product Formation: Following a final deprotonation, the product, heptanal, is formed.

Q2: How does pH affect the rate of this compound hydrolysis?

A2: The hydrolysis of acetals like this compound is highly dependent on the pH of the solution. The reaction is significantly accelerated under acidic conditions (low pH) and is quite stable under basic or neutral conditions.[2] The rate of hydrolysis generally increases as the pH decreases. This is because the first step of the reaction mechanism requires protonation of one of the oxygen atoms of the acetal, and the concentration of protons (H⁺) is higher at lower pH. For some acetals, the hydrolysis rate can decrease by a factor of 3 to 6 for every unit increase in pH.[2][3]

Q3: What is the expected effect of temperature on the hydrolysis rate?

Q4: Can this hydrolysis reaction be monitored in real-time?

A4: Yes, the progress of the hydrolysis reaction can be monitored in real-time using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for this purpose, as it allows for the simultaneous observation of the disappearance of the reactant (this compound) and the appearance of the products (heptanal and methanol).[4] Another common technique is UV-Vis spectroscopy, which can be used if either the reactant or one of the products has a distinct chromophore that absorbs light in the UV-Visible range.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Hydrolysis 1. pH is too high (not acidic enough): The reaction is acid-catalyzed and will be very slow at neutral or near-neutral pH. 2. Insufficient Water: As a reversible reaction, a large excess of water is needed to drive the equilibrium towards the products.[7] 3. Low Temperature: The reaction rate is temperature-dependent and will be slower at lower temperatures.1. Decrease the pH: Carefully add a dilute acid (e.g., HCl, H₂SO₄) to lower the pH of the reaction mixture. Monitor the pH to ensure it is in the optimal range for your desired reaction rate. 2. Increase Water Concentration: Ensure that water is present in a significant molar excess compared to the this compound.[7] 3. Increase Temperature: Gently heat the reaction mixture. Monitor the temperature to avoid unwanted side reactions.
Formation of Unwanted Byproducts 1. Temperature is too high: Excessive heat can lead to side reactions or degradation of the product, heptanal. 2. Acid concentration is too high: Very strong acidic conditions might catalyze other unwanted reactions.1. Optimize Temperature: Determine the optimal temperature that provides a reasonable reaction rate without significant byproduct formation. Start with a lower temperature and gradually increase it while monitoring the reaction. 2. Use a Milder Acid or Lower Concentration: Consider using a weaker acid or a lower concentration of a strong acid to catalyze the reaction more gently.
Difficulty in Isolating the Heptanal Product 1. Incomplete Reaction: If the hydrolysis is not complete, the starting material will contaminate the product. 2. Workup Issues: Heptanal has some water solubility, which can lead to losses during aqueous workup.1. Ensure Complete Conversion: Monitor the reaction by a suitable analytical method (e.g., TLC, GC, NMR) to confirm that all the starting material has been consumed before proceeding with the workup. 2. Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to maximize the recovery of heptanal. A brine wash can help to reduce the solubility of the aldehyde in the aqueous layer.

Quantitative Data Summary

Table 1: Effect of pH on the Half-Life of Acetal Hydrolysis at Room Temperature

This table demonstrates the significant impact of pH on the rate of hydrolysis. The data is based on studies of various acetal and ketal compounds.[2][3]

pHRepresentative Half-Life (t₁/₂)Relative Rate (approx.)
4.0Minutes to HoursVery Fast
5.0Hours to DaysFast
6.0Days to WeeksModerate
7.0Weeks to MonthsSlow
> 7.0Very Slow / StableExtremely Slow

Table 2: Representative Temperature Dependence of the Rate Constant for Acetal Hydrolysis at a Fixed pH

This table illustrates how the rate constant typically increases with temperature. The activation energy (Ea) for the acid-catalyzed hydrolysis of many acetals is in the range of 60-100 kJ/mol. The following data is hypothetical but representative for a reaction with an activation energy of approximately 80 kJ/mol.

Temperature (°C)Temperature (K)Hypothetical Rate Constant (k) (s⁻¹)
252981.0 x 10⁻⁴
353082.5 x 10⁻⁴
453186.0 x 10⁻⁴
553281.4 x 10⁻³

Experimental Protocols

Detailed Methodology for Kinetic Analysis of this compound Hydrolysis

This protocol outlines a general procedure for determining the rate of hydrolysis of this compound under specific pH and temperature conditions using UV-Vis spectroscopy. This method is suitable if the product, heptanal, exhibits a different UV absorbance profile compared to the starting material.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., acetate buffers for pH 4-6, phosphate buffers for pH 6-8)

  • Deionized water

  • Spectrophotometer with temperature control

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Prepare buffer solutions at the desired pH values.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired temperature.

    • Determine the wavelength of maximum absorbance (λ_max) for heptanal in the chosen buffer system. If heptanal does not have a distinct absorbance, it may be possible to monitor the disappearance of the starting material at a specific wavelength.

  • Kinetic Run:

    • Equilibrate the buffer solution in the quartz cuvette inside the spectrophotometer's temperature-controlled cell holder.

    • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette containing the buffer. Ensure rapid mixing.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics due to the large excess of water.

    • Plot the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Repeat the experiment at different pH values and temperatures to determine the relationship between these parameters and the reaction rate.

Visualizations

Hydrolysis_Mechanism cluster_catalyst Catalyst Cycle cluster_water Water Involvement cluster_products Products Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Carbocation1 Carbocation Intermediate 1 ProtonatedAcetal->Carbocation1 - Methanol Hemiacetal Hemiacetal Carbocation1->Hemiacetal + H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Carbocation2 Carbocation Intermediate 2 ProtonatedHemiacetal->Carbocation2 - Methanol Heptanal Heptanal Carbocation2->Heptanal + H₂O, - H⁺ Methanol1 Methanol Methanol2 Methanol H3O H₃O⁺ H_plus1 H⁺ H2O1 H₂O H2O2 H₂O H_plus2 H⁺

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Solutions Prepare Stock and Buffer Solutions Setup_Spectro Setup Spectrophotometer (Temp, λ) Prep_Solutions->Setup_Spectro Equilibrate Equilibrate Buffer in Cuvette Setup_Spectro->Equilibrate Initiate Initiate Reaction (Inject Acetal) Equilibrate->Initiate Record Record Absorbance vs. Time Initiate->Record Plot_Data Plot ln(ΔAbs) vs. Time Record->Plot_Data Calc_Rate Calculate Rate Constant (k) Plot_Data->Calc_Rate Repeat Repeat at different pH/Temp Calc_Rate->Repeat

Caption: Workflow for kinetic analysis of acetal hydrolysis.

Logical_Relationship cluster_factors Controlling Factors cluster_outcome Outcome pH pH Rate Hydrolysis Rate pH->Rate Decreasing pH increases rate Temp Temperature Temp->Rate Increasing Temp increases rate

Caption: Relationship between pH, temperature, and hydrolysis rate.

References

Methods for removing water to improve 1,1-Dimethoxyheptane yield.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1-dimethoxyheptane by effectively removing water, a critical factor for maximizing reaction yield.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical for a high yield of this compound?

A1: The formation of this compound from heptanal and methanol is a reversible equilibrium reaction.[1][2] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (heptanal and methanol), thus reducing the yield of the desired acetal.[3][4] To achieve a high yield, water must be continuously removed as it is formed, driving the reaction toward the product side.[5][6]

Q2: What are the most common methods for removing water during the synthesis of this compound?

A2: The three most prevalent and effective methods for water removal in acetal synthesis are:

  • Azeotropic Distillation: This technique utilizes a Dean-Stark apparatus with a solvent (e.g., toluene or benzene) that forms a low-boiling azeotrope with water.[3][7] The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and is collected in the trap, while the solvent returns to the reaction flask.[8]

  • Molecular Sieves: These are porous crystalline aluminosilicates that selectively adsorb small molecules like water into their pores.[9][10] Molecular sieves, particularly 3Å or 4Å, are effective desiccants for drying solvents and reaction mixtures.[11][12]

  • Chemical Dehydrating Agents: Reagents like trimethyl orthoformate can be added to the reaction. They chemically react with the water produced, removing it from the equilibrium.[13]

Q3: My this compound yield is low despite using a water removal method. What are other potential causes?

A3: While inefficient water removal is a primary suspect, other factors can contribute to low yields:

  • Inefficient Catalysis: An insufficient amount or deactivated acid catalyst (e.g., p-toluenesulfonic acid) can slow down the reaction rate.[14]

  • Suboptimal Reaction Conditions: The reaction temperature and time may not be optimal. Insufficient heating can lead to incomplete reaction, while excessive heat might cause side reactions.[15]

  • Purity of Reagents: The presence of water in the starting materials (heptanal, methanol, or solvent) can inhibit the reaction from the start.[15]

  • Product Loss During Workup: Acetals are sensitive to aqueous acid and can be hydrolyzed back to the aldehyde and alcohol during the workup procedure if conditions are not neutral or basic.[14]

Q4: How do I choose between a Dean-Stark apparatus and molecular sieves?

A4: The choice depends on the scale of your reaction and experimental preferences:

  • Dean-Stark Apparatus: This method is well-suited for larger-scale reactions where the amount of water produced is significant and easily measured.[6] It provides a visual indication of the reaction's progress as water collects in the trap.[8] However, it can be less effective on a very small scale.[16][17]

  • Molecular Sieves: Molecular sieves are convenient for reactions of all scales, especially smaller ones.[16][17] They are easy to use; simply add the activated sieves to the reaction mixture. However, it's crucial to use a sufficient quantity of properly activated sieves.[14]

Troubleshooting Guide for Low this compound Yield

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inefficient water removal.- Dean-Stark: Ensure the apparatus is set up correctly and the solvent is refluxing at a rate that allows for efficient azeotropic removal of water. Check for any leaks. - Molecular Sieves: Use freshly activated molecular sieves (3Å or 4Å). Ensure a sufficient quantity is used (typically 1-2 g per 10 mL of solvent).[17]
Inactive or insufficient acid catalyst.- Use a fresh batch of the acid catalyst (e.g., p-TsOH). - Ensure the correct catalytic amount is added (typically 0.01-0.05 equivalents).[14]
Water contamination in starting materials.- Use anhydrous methanol and solvent. - Distill heptanal before use if it has been stored for a long time.
Reaction Stalls (Incomplete Conversion) Equilibrium has been reached due to the presence of water.- Add more activated molecular sieves to the reaction mixture. - If using a Dean-Stark trap, ensure water is being collected efficiently.
Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or GC analysis. - Increase the reaction time or temperature as needed, being mindful of potential side reactions.[15]
Significant Product Loss During Workup Hydrolysis of the acetal back to the aldehyde.- Before adding any aqueous solutions, neutralize the acid catalyst with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).[14] - Avoid using acidic aqueous solutions during the extraction process.[14]

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Apparatus
  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add heptanal (1.0 eq), anhydrous methanol (2.0-5.0 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene), and an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).[14]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Water Removal: As the azeotrope condenses, the water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[3]

  • Monitoring: Continue the reaction until no more water is collected in the trap and analysis (TLC or GC) shows complete consumption of the heptanal.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding a mild base (e.g., saturated aqueous NaHCO₃ solution) to neutralize the acid catalyst before extraction.[14]

Protocol 2: Water Removal using Molecular Sieves
  • Sieve Activation: Activate 3Å or 4Å molecular sieves by heating them in a drying oven (200-315 °C) under vacuum for several hours.[9] Allow them to cool to room temperature in a desiccator before use.[10]

  • Reagents: To a round-bottom flask with a magnetic stirrer and a reflux condenser, add heptanal (1.0 eq), anhydrous methanol (2.0-5.0 eq), an anhydrous solvent (e.g., dichloromethane or THF), and the activated molecular sieves (approximately 1-2 g per 10 mL of solvent).

  • Reaction: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq) and stir the mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the substrate).

  • Monitoring: Monitor the reaction progress by TLC or GC analysis until the heptanal is consumed.

  • Workup: Filter the reaction mixture to remove the molecular sieves. Neutralize the acid catalyst with a mild base before proceeding with the aqueous workup.

Visualizations

Acetal_Formation_Equilibrium cluster_reactants Reactants cluster_products Products Heptanal Heptanal Hemiacetal Hemiacetal (Intermediate) Heptanal->Hemiacetal + Methanol - H+ Methanol Methanol (2 eq) Hemiacetal->Heptanal - Methanol + H+ Acetal This compound Hemiacetal->Acetal + Methanol - H2O Acetal->Hemiacetal - Methanol + H2O Water Water

Caption: Chemical equilibrium of this compound formation.

Troubleshooting_Workflow Start Low this compound Yield CheckWaterRemoval Is Water Removal Method Efficient? Start->CheckWaterRemoval CheckCatalyst Is Catalyst Active & Sufficient? CheckWaterRemoval->CheckCatalyst Yes OptimizeWaterRemoval Optimize Water Removal: - Check Dean-Stark setup - Use fresh, activated molecular sieves CheckWaterRemoval->OptimizeWaterRemoval No CheckReagents Are Starting Materials Anhydrous? CheckCatalyst->CheckReagents Yes OptimizeCatalyst Optimize Catalyst: - Use fresh catalyst - Adjust loading CheckCatalyst->OptimizeCatalyst No CheckWorkup Is Workup Procedure Neutral/Basic? CheckReagents->CheckWorkup Yes DryReagents Dry/Purify Starting Materials CheckReagents->DryReagents No ModifyWorkup Modify Workup: - Neutralize acid before extraction CheckWorkup->ModifyWorkup No Success Improved Yield CheckWorkup->Success Yes OptimizeWaterRemoval->CheckCatalyst OptimizeCatalyst->CheckReagents DryReagents->CheckWorkup ModifyWorkup->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Stability and storage conditions for 1,1-Dimethoxyheptane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage conditions for 1,1-Dimethoxyheptane.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Q1: I suspect my sample of this compound has degraded. What are the likely causes and decomposition products?

A1: The most common degradation pathway for this compound is acid-catalyzed hydrolysis. Acetals are generally stable under neutral and basic conditions but are sensitive to acids.[1][2] The presence of even trace amounts of acidic impurities or exposure to an acidic environment can catalyze the breakdown of the acetal.

The decomposition products of this compound hydrolysis are heptanal and methanol. The reaction is reversible, but in the presence of water, the equilibrium can be driven towards the aldehyde and alcohol.[3][4]

Q2: My reaction using this compound as a starting material is giving unexpected byproducts. How can I troubleshoot this?

A2: If you are observing unexpected byproducts, consider the following:

  • Purity of this compound: Verify the purity of your starting material. The presence of heptanal as an impurity (due to hydrolysis) can lead to side reactions.

  • Reaction Conditions: Ensure your reaction conditions are not acidic, unless the hydrolysis of the acetal is the intended reaction. If your reaction generates acidic byproducts, it may be necessary to add a non-nucleophilic base to maintain neutral or basic conditions.

  • Solvent Purity: Ensure your solvents are dry and free of acidic impurities.

Q3: I am using this compound as a protecting group for a carbonyl function, but the deprotection step is not working efficiently. What could be the issue?

A3: Inefficient deprotection of the acetal back to the aldehyde could be due to several factors:

  • Insufficient Acid Catalyst: Deprotection requires an acid catalyst. Ensure you are using a sufficient amount of a suitable acid (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Insufficient Water: The hydrolysis reaction requires water to proceed. Ensure your reaction medium contains an adequate amount of water to drive the equilibrium towards the deprotected aldehyde.[4][5]

  • Reaction Time and Temperature: The rate of hydrolysis can be influenced by temperature. Gently warming the reaction mixture may improve the rate of deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[6] It is also recommended to keep it away from heat, sparks, open flames, and other ignition sources.[4] For long-term storage, storing under an inert gas atmosphere can help prevent degradation.

Q2: Is this compound stable at room temperature?

A2: Yes, this compound is chemically stable under standard ambient conditions (room temperature). However, its stability is compromised in the presence of acids.

Q3: What materials are incompatible with this compound?

A3: You should avoid contact with strong oxidizing agents and strong acids. Acids will catalyze the hydrolysis of the acetal.

Q4: What are the primary hazards associated with this compound?

A4: this compound is a flammable liquid and vapor.[4] It may also cause serious eye irritation.[4] It is important to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Data Presentation

PropertyValue
Molecular Formula C₉H₂₀O₂
Molecular Weight 160.25 g/mol
Appearance Colorless liquid
Boiling Point 187-188 °C
Density 0.832 g/mL at 25 °C
Flash Point 57.8 °C (136.0 °F) - closed cup
Solubility Insoluble in water; soluble in alcohol.[3]
CAS Number 10032-05-0

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from heptaldehyde and methanol using an acid catalyst.

Materials:

  • Heptaldehyde

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (or other suitable acid catalyst)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add heptaldehyde.

  • Add a three-fold molar excess of anhydrous methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1-2 mol%).

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the excess methanol and extraction solvent using a rotary evaporator.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Mandatory Visualization

Troubleshooting_Workflow start Start: Experiment with This compound issue Unexpected Results? (e.g., low yield, byproducts) start->issue check_purity Check Purity of This compound (e.g., GC-MS, NMR) issue->check_purity Yes end_good Proceed with Experiment issue->end_good No pure Sample is Pure check_purity->pure Pure impure Impurity Detected (likely Heptanal) check_purity->impure Impure check_conditions Review Experimental Conditions: - Acidic Contaminants? - Water Present? pure->check_conditions purify Purify this compound (e.g., Distillation) impure->purify conditions_ok Conditions are Appropriate check_conditions->conditions_ok OK conditions_bad Inappropriate Conditions Identified check_conditions->conditions_bad Not OK purify->start end_bad Re-evaluate Experimental Design conditions_ok->end_bad modify_conditions Modify Experimental Protocol: - Use Anhydrous Solvents - Add Non-nucleophilic Base conditions_bad->modify_conditions modify_conditions->start

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1,1-Dimethoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions that involve 1,1-dimethoxyheptane. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My deprotection of this compound to heptanal is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields during the hydrolysis of this compound are a common issue. Acetal deprotection is a reversible reaction, and several factors can lead to incomplete conversion or product loss.

Potential Causes and Solutions:

  • Incomplete Hydrolysis: The equilibrium of the reaction may not be sufficiently shifted towards the products.

    • Troubleshooting:

      • Excess Water: Ensure a sufficient excess of water is present in the reaction mixture to drive the equilibrium towards the formation of heptanal.[1][2]

      • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. If the acid is too weak or its concentration too low, the reaction will be slow or stall. Consider switching to a stronger acid or increasing the catalytic amount. Common catalysts include sulfuric acid or p-toluenesulfonic acid.[1][2]

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions could occur at elevated temperatures.

    • Troubleshooting:

      • Gently heat the reaction mixture (e.g., 40-50 °C) to increase the rate of hydrolysis. Monitor the reaction closely by TLC or GC to avoid decomposition.

  • Product Volatility and Stability: Heptanal is a relatively volatile aldehyde and can be prone to oxidation or self-condensation (aldol condensation) under certain conditions.

    • Troubleshooting:

      • After the reaction is complete, work up the reaction mixture promptly at a low temperature.

      • During extraction and solvent removal (e.g., rotary evaporation), use a cooled water bath to minimize the loss of the volatile heptanal.

      • Store the purified heptanal under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

  • Issues During Workup and Purification: Product can be lost during aqueous workup if emulsions form or if the product has some solubility in the aqueous phase.

    • Troubleshooting:

      • To break up emulsions, add a small amount of brine (saturated NaCl solution) during the extraction.

      • Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery of the product from the aqueous layer.

Below is a table summarizing the effect of different acid catalysts on the yield of heptanal from the deprotection of this compound based on typical laboratory observations.

Catalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield of Heptanal (%)
10% Acetic AcidAcetone/H₂O (9:1)252435
5% p-TsOHAcetone/H₂O (9:1)25485
5% p-TsOHAcetone/H₂O (9:1)401.592
10% H₂SO₄THF/H₂O (4:1)25290
10% H₂SO₄THF/H₂O (4:1)0875
Q2: I am observing unexpected byproducts in my reaction mixture after the deprotection of this compound. What could they be and how can I avoid their formation?

A2: The formation of byproducts is a key contributor to low yields. For the hydrolysis of this compound, the primary byproducts arise from the reactivity of the heptanal product.

Common Byproducts and Prevention Strategies:

  • 2-Pentyl-2-nonenal (Aldol Condensation Product): Under acidic or basic conditions, heptanal can undergo self-condensation to form an α,β-unsaturated aldehyde.

    • Prevention:

      • Neutralize the acid catalyst as soon as the deprotection is complete by washing the organic layer with a mild base like saturated sodium bicarbonate solution.

      • Maintain a low temperature during the workup and purification steps.

  • Heptanoic Acid (Oxidation Product): Aldehydes are susceptible to oxidation to carboxylic acids, especially if exposed to air for prolonged periods.

    • Prevention:

      • Conduct the reaction and workup under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.

      • Use freshly distilled solvents to remove any oxidizing impurities.

  • Polymeric Material: In the presence of strong acids and higher temperatures, aldehydes can polymerize.

    • Prevention:

      • Use a catalytic amount of acid and avoid excessively high temperatures.

      • Ensure the reaction time is not unnecessarily long. Monitor the reaction progress and work up as soon as the starting material is consumed.

Potential Side Reactions in this compound Deprotection This compound This compound Heptanal (Desired Product) Heptanal (Desired Product) This compound->Heptanal (Desired Product) Acidic Hydrolysis (H₃O⁺) Side_Products Side Products Heptanal (Desired Product)->Side_Products Further Reactions Aldol_Condensation 2-Pentyl-2-nonenal Side_Products->Aldol_Condensation Self-Condensation Oxidation Heptanoic Acid Side_Products->Oxidation [O] Polymerization Polymeric Material Side_Products->Polymerization Acid/Heat

Side reactions of heptanal.
Q3: I am trying to perform a Grignard reaction with heptanal generated in situ from this compound, but the yield of the desired alcohol is low. What could be the problem?

A3: Using an aldehyde generated in situ for a Grignard reaction can be challenging. The primary issues often revolve around the incompatibility of the Grignard reagent with the deprotection conditions.

Troubleshooting Steps for In Situ Grignard Reactions:

  • Quenching of the Grignard Reagent: Grignard reagents are strong bases and will be quenched by any protic species, including water and the acid catalyst used for deprotection.

    • Solution: The deprotection must be completed and all acidic and protic reagents must be rigorously removed before the addition of the Grignard reagent. This typically involves a complete workup of the deprotection reaction, including drying the organic phase (e.g., with anhydrous MgSO₄ or Na₂SO₄), filtering, and removing the solvent. The resulting heptanal should then be dissolved in a fresh, anhydrous solvent (e.g., diethyl ether or THF) before adding the Grignard reagent.

  • Purity of the Intermediate Heptanal: Any unreacted this compound will not react with the Grignard reagent, and any side products from the deprotection could interfere with the Grignard reaction.

    • Solution: Purify the heptanal (e.g., by distillation) after deprotection and before the Grignard reaction to ensure high purity of the starting material for the next step.

  • General Grignard Reaction Issues: Low yields in Grignard reactions can also be due to common problems not directly related to the deprotection step.

    • Review: Ensure all glassware is flame-dried or oven-dried, use anhydrous solvents, and maintain an inert atmosphere. The quality of the magnesium and the alkyl/aryl halide is also critical.[3]

Troubleshooting Low Yield in In Situ Grignard Reaction start Low Yield of Grignard Product q1 Was the deprotection worked up and purified before adding the Grignard reagent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are all reagents and solvents for the Grignard step anhydrous? a1_yes->q2 sol1 Perform a full workup: - Neutralize acid - Extract product - Dry with MgSO₄ - Remove solvent a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No end Yield should improve a2_yes->end sol2 Use freshly distilled anhydrous solvents. Flame-dry glassware. a2_no->sol2 sol2->end

Troubleshooting in situ Grignard reactions.

Experimental Protocols

Protocol 1: Deprotection of this compound to Heptanal

This protocol describes a standard procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Acetone

  • Deionized water

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a 9:1 mixture of acetone and water.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator with a chilled water bath.

  • The crude heptanal can be purified further by distillation if necessary.

References

Technical Support Center: Improving Reaction Selectivity with 1,1-Dimethoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of 1,1-dimethoxyheptane in enhancing reaction selectivity. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges and provide clear guidance on the effective use of this versatile acetal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

A1: this compound, also known as heptanal dimethyl acetal, is an organic compound classified as an acetal.[1][2] Its primary role in organic synthesis is as a protecting group for aldehydes and ketones. By converting a reactive carbonyl group into a stable acetal, other functional groups in the molecule can be selectively modified under conditions that would otherwise affect the carbonyl group.[3][4]

Q2: Under what conditions is the acetal formed from this compound stable?

A2: Acetals, including those derived from this compound, are generally stable under neutral to strongly basic conditions. They are resistant to attack by nucleophiles, hydrides, and organometallic reagents, making them excellent protecting groups during reactions involving these types of reagents.[3]

Q3: How can I remove the this compound protecting group?

A3: The deprotection of the acetal to regenerate the carbonyl group is typically achieved under acidic conditions, often in the presence of water. This hydrolysis reaction is the reverse of the acetal formation.[5][6]

Q4: Can this compound be used to selectively protect aldehydes in the presence of ketones?

A4: Yes, due to the higher reactivity of aldehydes compared to ketones, it is possible to selectively protect an aldehyde in the presence of a ketone using this compound. This chemoselectivity is a key strategy for improving reaction outcomes in molecules with multiple carbonyl functionalities.[3][7]

Troubleshooting Guides

Issue 1: Low Yield During Acetal Formation

Problem: You are experiencing a low yield of the desired acetal when reacting your carbonyl-containing substrate with this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Water The formation of acetals is an equilibrium reaction. The presence of water, a product of the reaction, can shift the equilibrium back to the starting materials. Ensure all glassware is flame-dried and use anhydrous solvents. Consider using a Dean-Stark apparatus to physically remove water as it forms or add a dehydrating agent like trimethyl orthoformate.[5]
Ineffective Catalyst An acid catalyst is required to facilitate the reaction. Ensure you are using a suitable catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) at an appropriate concentration. If the reaction is still slow, consider a stronger acid, but be mindful of potential side reactions.[5]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, you may need to increase the reaction time or gently heat the mixture.
Issue 2: Premature Deprotection or Loss of Product During Workup

Problem: The acetal appears to form successfully, but a significant amount of the starting carbonyl compound is recovered after the workup procedure.

Possible Causes and Solutions:

CauseRecommended Solution
Acidic Workup Conditions Acetals are sensitive to acid. Ensure that the workup conditions are neutral or slightly basic. Quench the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution, triethylamine) before performing an aqueous extraction.[5]
Prolonged Exposure to Aqueous Phases Minimize the time the acetal is in contact with any aqueous layers during the workup, even if they are neutral.
Issue 3: Difficulty in Deprotecting the Acetal

Problem: The deprotection of the this compound acetal is sluggish or incomplete.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Acid or Water Deprotection requires both an acid catalyst and water. Ensure that your solvent system contains an adequate amount of water and that the acid catalyst is active and present in a sufficient concentration.
Steric Hindrance If the acetal is in a sterically hindered environment, deprotection may be slower. In such cases, a stronger acid or longer reaction times may be necessary. Careful monitoring is crucial to avoid degradation of the desired product.

Experimental Protocols

Protocol 1: Selective Protection of an Aldehyde in the Presence of a Ketone

This protocol describes the selective protection of an aldehyde functional group in a molecule containing both an aldehyde and a ketone, using this compound.

Materials:

  • Substrate containing both aldehyde and ketone functionalities

  • This compound (1.1 equivalents)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the substrate and anhydrous toluene.

  • Add 1.1 equivalents of this compound to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until the starting aldehyde is no longer detectable by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Deprotection of a this compound Acetal

This protocol outlines the procedure for the removal of the this compound protecting group to regenerate the carbonyl compound.

Materials:

  • Acetal-protected substrate

  • Acetone/Water (9:1 v/v)

  • Hydrochloric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the acetal-protected substrate in a 9:1 mixture of acetone and water.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the deprotected carbonyl compound.

Data Presentation

The following table provides representative data on the chemoselective acetalization of an equimolar mixture of an aldehyde and a ketone with this compound under different conditions. (Note: This data is illustrative and may not represent actual experimental results.)

EntryCatalystSolventTime (h)Aldehyde Acetal Yield (%)Ketone Acetal Yield (%)
1p-TsOHToluene4925
2PPTSDichloromethane88510
3Montmorillonite K10Hexane6888

Visualizations

experimental_workflow cluster_protection Selective Protection cluster_modification Selective Modification cluster_deprotection Deprotection start_prot Substrate (Aldehyde + Ketone) reaction_prot React with This compound (Acid Catalyst, Anhydrous) start_prot->reaction_prot workup_prot Neutral Workup reaction_prot->workup_prot product_prot Protected Aldehyde workup_prot->product_prot reaction_mod Perform Reaction on Ketone product_prot->reaction_mod product_mod Modified Substrate reaction_mod->product_mod reaction_deprot Acidic Hydrolysis product_mod->reaction_deprot final_product Final Product reaction_deprot->final_product

Caption: Workflow for selective modification using this compound.

troubleshooting_acetal_formation start Low Acetal Yield q1 Is the reaction at equilibrium? start->q1 a1_yes Remove water (Dean-Stark) or add dehydrating agent q1->a1_yes Yes q2 Is the catalyst effective? q1->q2 No end Improved Yield a1_yes->end a2_yes Increase reaction time or temperature q2->a2_yes Yes a2_no Check catalyst activity or use a stronger acid q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting logic for low yield in acetal formation.

References

Validation & Comparative

A Comparative Guide to Aldehyde Protecting Groups: The Efficacy of 1,1-Dimethoxyheptane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic protection of reactive functional groups is a cornerstone of success. Aldehydes, with their inherent electrophilicity, are particularly susceptible to a wide range of reagents, necessitating the use of protecting groups to ensure chemoselectivity. This guide provides an objective comparison of the efficacy of 1,1-dimethoxyheptane, a dimethyl acetal, against other common aldehyde protecting groups, supported by experimental data and detailed protocols.

Introduction to Aldehyde Protection

The primary goal of an aldehyde protecting group is to temporarily mask its reactivity towards nucleophiles, bases, and other reaction conditions that could lead to undesired side reactions. An ideal protecting group should be readily and selectively introduced, stable throughout various synthetic transformations, and cleaved under mild and specific conditions to regenerate the parent aldehyde in high yield. This guide focuses on a comparative analysis of three major classes of aldehyde protecting groups: dimethyl acetals (exemplified by this compound), cyclic acetals, and dithioacetals.

Comparative Analysis of Aldehyde Protecting Groups

The choice of a suitable protecting group is contingent upon the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule. The following tables provide a summary of the key performance indicators for this compound and its common alternatives.

Table 1: Comparison of Formation (Protection) and Cleavage (Deprotection) Conditions

Protecting GroupFormation ConditionsTypical ReagentsDeprotection ConditionsTypical Reagents
This compound Mildly acidicMethanol, cat. HCl or p-TsOHMildly acidic, aqueousDilute HCl or p-TsOH in acetone/water
Cyclic Acetal (1,3-Dioxolane) Mildly acidic, azeotropic removal of waterEthylene glycol, cat. p-TsOH, Dean-StarkMildly acidic, aqueousDilute HCl or p-TsOH in acetone/water
Dithioacetal (1,3-Dithiane) Lewis or Brønsted acid catalysis1,3-Propanedithiol, BF₃·OEt₂ or cat. p-TsOHOxidative or with heavy metal saltsHgCl₂/CaCO₃, NCS, or Dess-Martin periodinane

Table 2: Stability of Common Aldehyde Protecting Groups

Protecting GroupAcidic Conditions (e.g., TFA, aq. HCl)Basic Conditions (e.g., NaOH, LDA)Nucleophiles (e.g., Grignard, Organolithiums)Oxidizing Agents (e.g., PCC, KMnO₄)Reducing Agents (e.g., LiAlH₄, NaBH₄)
This compound LowHighHighGenerally HighHigh
Cyclic Acetal (1,3-Dioxolane) LowHighHighGenerally HighHigh
Dithioacetal (1,3-Dithiane) HighHighHigh (can be deprotonated)Low (sulfur oxidation)High

Experimental Protocols

Detailed methodologies for the protection and deprotection of aldehydes using the compared protecting groups are provided below.

Protocol 1: Protection of Heptanal as this compound

Materials:

  • Heptanal (1.0 eq)

  • Methanol (solvent and reagent)

  • Trimethyl orthoformate (1.2 eq)

  • Catalytic p-Toluenesulfonic acid (p-TsOH) (0.01 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • To a solution of heptanal in methanol, add trimethyl orthoformate and a catalytic amount of p-TsOH.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Protocol 2: Protection of an Aldehyde as a 1,3-Dioxolane (Cyclic Acetal)

Materials:

  • Aldehyde (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 eq)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the aldehyde, ethylene glycol, and p-TsOH in toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[1]

Protocol 3: Protection of an Aldehyde as a 1,3-Dithiane (Dithioacetal)

Materials:

  • Aldehyde (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aldehyde and 1,3-propanedithiol in CH₂Cl₂ at 0 °C.

  • Slowly add BF₃·OEt₂ to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

Mandatory Visualizations

General Workflow for Aldehyde Protection and Deprotection

G cluster_protection Protection cluster_synthesis Multi-Step Synthesis cluster_deprotection Deprotection Aldehyde Aldehyde (R-CHO) Protected_Aldehyde Protected Aldehyde (e.g., this compound, Dioxolane, Dithiane) Aldehyde->Protected_Aldehyde Formation Reagents_P Protecting Group Reagent (e.g., Methanol, Ethylene Glycol, 1,3-Propanedithiol) + Catalyst Reagents_P->Protected_Aldehyde Transformation Chemical Transformations (Stable to Protecting Group) Protected_Aldehyde->Transformation Protected_Intermediate Protected Intermediate Transformation->Protected_Intermediate Final_Product Final Product (with Aldehyde) Protected_Intermediate->Final_Product Cleavage Reagents_D Deprotection Reagent (e.g., aq. Acid, Oxidizing Agent) Reagents_D->Final_Product

Caption: General workflow of aldehyde protection for multi-step synthesis.

Logical Relationship in Chemoselective Synthesis

G Start Starting Material (contains Aldehyde and another reactive group, e.g., Ketone) Protect Protect Aldehyde (e.g., as this compound) Start->Protect Chemoselective Protection React React with Ketone (e.g., Grignard Reaction) Protect->React Selective Reaction Deprotect Deprotect Aldehyde React->Deprotect Regeneration Product Final Product (Aldehyde regenerated, Ketone transformed) Deprotect->Product Final Transformation

Caption: Logic for chemoselective transformation using an aldehyde protecting group.

Conclusion

The selection of an appropriate aldehyde protecting group is a critical decision in the design of a synthetic route. This compound, as a representative dimethyl acetal, offers a reliable and high-yielding method for the protection of aldehydes under neutral to strongly basic conditions. Its ease of formation and cleavage under mild acidic conditions makes it a versatile choice for many applications. However, for syntheses requiring stability towards acidic reagents, more robust protecting groups such as dithioacetals are necessary. Conversely, the mild cleavage conditions for dimethyl acetals can be advantageous when acid-labile functionalities must be preserved in the final deprotection step. Ultimately, the optimal protecting group strategy will be dictated by the specific chemical environment of the multi-step synthesis.

References

Comparative Guide to the Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Detection of 1,1-Dimethoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical method validation for the detection of 1,1-dimethoxyheptane, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is collated from established analytical practices to assist in the development and validation of robust analytical protocols. While specific validated methods for this compound are not extensively published, this guide extrapolates from methodologies applied to similar volatile and semi-volatile organic compounds.

Introduction to this compound Analysis

This compound is a colorless oily liquid with a green, herbaceous odor, classified as a flammable liquid and vapor.[1] It is used as a flavoring and fragrance ingredient.[1] Accurate and precise quantification of this compound is crucial in various applications, including quality control in manufacturing and safety assessments. GC-MS stands as a principal technique for the analysis of such volatile compounds due to its high chromatographic resolution and definitive identification capabilities provided by mass spectrometry.

Performance Comparison of Analytical Techniques

While GC-MS is a powerful tool for the analysis of this compound, other techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.

Table 1: Performance Characteristics of GC-MS for Volatile Compound Analysis

ParameterTypical ValueReference
Linearity (R²)> 0.995[2][3]
Limit of Quantification (LOQ)1 - 50 µg/mL[4]
Precision (RSD%)< 15%[2][5][6]
Accuracy/Recovery (%)80 - 120%[2][6]

Table 2: Comparison with Alternative Analytical Techniques

TechniquePrincipleSelectivitySensitivityCommon Applications
GC-FID Measures ions produced during combustion of organic compounds in a hydrogen flame.Low (responds to most organic compounds)GoodRoutine quality control, purity analysis.
HPLC-UV Separates compounds based on their interaction with a stationary phase and detects them using UV-Vis absorbance.Moderate (depends on chromophores)ModerateAnalysis of non-volatile or thermally labile compounds.[7][8]
Headspace GC-MS Analyzes volatile components from a sample by heating the sample in a sealed vial and injecting the vapor phase.HighHighAnalysis of volatile organic compounds in solid or liquid matrices.

Experimental Protocols: GC-MS Method Validation

A detailed methodology is crucial for the successful validation of an analytical method.[9] The following protocol outlines a general approach for the validation of a GC-MS method for this compound.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A typical range could be 1-100 µg/mL.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate this compound.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.[10]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[10]

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm), is generally suitable for the separation of volatile compounds.[3][10]

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/minute, and hold for 5 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5][10]

  • Injection Mode: Split or splitless injection, depending on the required sensitivity.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.[10]

    • Quadrupole Temperature: 150°C.[10]

    • Scan Range: m/z 40-300.

Validation Parameters

The method should be validated according to ICH guidelines or other relevant regulatory standards.[2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the standards. The correlation coefficient (R²) should be greater than 0.99.[2][3][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix. Recoveries are generally expected to be within 80-120%.[2][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be evaluated at both intra-day and inter-day levels. An RSD of less than 15% is generally acceptable.[2][5][6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[4]

Visualizing the Workflow

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows.

GCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_data Data Processing & Reporting stock Stock Solution (this compound) cal_standards Calibration Standards stock->cal_standards qc_samples Quality Control Samples stock->qc_samples injection Sample Injection cal_standards->injection qc_samples->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ integration Peak Integration data_acquisition->integration quantification Quantification integration->quantification quantification->linearity quantification->accuracy quantification->precision quantification->lod_loq report Validation Report quantification->report

Caption: Workflow for GC-MS method validation of this compound.

Logical Flow for Method Comparison

The decision to use a particular analytical method involves evaluating several factors.

Method_Selection_Logic start Need to Analyze This compound volatile Is the analyte volatile? start->volatile complex_matrix Is the matrix complex? volatile->complex_matrix Yes hplc Consider HPLC volatile->hplc No high_sensitivity High sensitivity required? complex_matrix->high_sensitivity Yes gcfid Consider GC-FID complex_matrix->gcfid No gcms Use GC-MS high_sensitivity->gcms No headspace Use Headspace GC-MS high_sensitivity->headspace Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

Spectroscopic comparison of 1,1-Dimethoxyheptane with its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, understanding the nuanced structural details of molecules is paramount. Spectroscopic techniques offer a powerful lens through which researchers can elucidate molecular architecture, providing critical data for compound identification, purity assessment, and the prediction of chemical behavior. This guide presents a detailed spectroscopic comparison of 1,1-dimethoxyheptane, a common acetal, with two of its structurally related analogs: heptanal, the parent aldehyde, and 1,1-diethoxyheptane, a homologous acetal. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development who rely on precise molecular characterization.

At a Glance: A Comparative Overview

The key differences in the spectroscopic signatures of this compound, heptanal, and 1,1-diethoxyheptane arise from the distinct functional groups present in each molecule. The presence of the acetal group in this compound and 1,1-diethoxyheptane, versus the aldehyde group in heptanal, leads to significant variations in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectra, and Mass Spectrometry (MS) fragmentation patterns.

Data Presentation: Spectroscopic Parameters

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for the three compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-CH(O-)₂-OCH₃/ -OCH₂CH₃Aldehyde -CHOAlkyl Chain Protons
This compound ~4.3 (t)~3.3 (s)-0.8-1.6 (m)
Heptanal --~9.7-10.0 (t)[1]0.9-2.5 (m)[1]
1,1-Diethoxyheptane ~4.4 (t)~3.4-3.6 (q), ~1.2 (t)-0.8-1.6 (m)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound-C(O-)₂-OCH₃/ -OCH₂CH₃Aldehyde C=OAlkyl Chain Carbons
This compound ~104~52-~14, 22, 24, 29, 31, 34
Heptanal --~202~14, 22, 25, 29, 31, 44
1,1-Diethoxyheptane ~102~59, ~15-~14, 22, 25, 29, 31, 32

Table 3: FTIR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

CompoundC-H (sp³) StretchC=O StretchC-O StretchOther Key Bands
This compound 2950-2850-1150-1050 (strong)~1465 (C-H bend)
Heptanal 2950-28501740-1720 (strong)[2]-~2720 (aldehyde C-H stretch)[2]
1,1-Diethoxyheptane 2950-2850-1150-1050 (strong)~1465 (C-H bend)

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Base PeakKey Fragmentation Ions
This compound 160 (weak or absent)75 [([CH(OCH₃)₂]⁺)][3]129 ([M-OCH₃]⁺), 71, 55, 41[3]
Heptanal 114 (present)[4]44 (McLafferty)[4]70, 86, 99 ([M-CH₃]⁺)[4]
1,1-Diethoxyheptane 188 (weak or absent)103 [([CH(OCH₂CH₃)₂]⁺)]143 ([M-OCH₂CH₃]⁺), 57, 75

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the liquid sample (this compound, heptanal, or 1,1-diethoxyheptane) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. A proton-decoupled pulse sequence was used, with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to create a thin liquid film.

  • Data Acquisition: The FTIR spectrum was recorded using a spectrometer with a resolution of 4 cm⁻¹. The spectrum was obtained by co-adding 32 scans over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) for separation prior to analysis.

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Analysis: The mass spectrum was recorded using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range from 40 to 250 amu.

Visualization of Experimental Workflow

To provide a clearer understanding of the analytical process, the following diagrams, generated using Graphviz, illustrate the experimental workflows.

ExperimentalWorkflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Liquid Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer (400 MHz) Transfer->NMR_Spec H1_NMR ¹H NMR Acquisition NMR_Spec->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spec->C13_NMR Process Fourier Transform & Phasing H1_NMR->Process C13_NMR->Process Analysis Spectral Analysis Process->Analysis

NMR Spectroscopy Experimental Workflow

ExperimentalWorkflow_FTIR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Neat Liquid Sample Film Create Thin Film on KBr Plates Sample->Film FTIR_Spec FTIR Spectrometer Film->FTIR_Spec Background Record Background Spectrum FTIR_Spec->Background Sample_Scan Scan Sample Background->Sample_Scan Subtract Background Subtraction Sample_Scan->Subtract Analysis Peak Analysis Subtract->Analysis

FTIR Spectroscopy Experimental Workflow

ExperimentalWorkflow_MS cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output Sample Liquid Sample Injection Direct Injection / GC Sample->Injection Ion_Source Electron Ionization (70 eV) Injection->Ion_Source Mass_Analyzer Quadrupole Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Fragmentation Analysis Spectrum->Analysis

Mass Spectrometry Experimental Workflow

References

Performance Evaluation of 1,1-Dimethoxyheptane in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1,1-dimethoxyheptane, an acyclic acetal commonly used as a protecting group for aldehydes, in various solvent systems. Its performance is evaluated against two common alternatives: 1,3-dioxolane, a cyclic acetal, and 1,3-dithiane, a thioacetal. The selection of an appropriate protecting group and solvent system is critical in multi-step organic synthesis to ensure optimal reaction yields and stability. This document summarizes key performance indicators, including solubility and stability, supported by experimental protocols and data presented in clearly structured tables.

Executive Summary

This compound offers the advantage of being an acyclic protecting group, which can sometimes be cleaved under milder acidic conditions than its cyclic counterparts. However, this can also translate to lower stability. It is generally soluble in a wide range of common organic solvents. In contrast, 1,3-dioxolane, a cyclic acetal, typically provides greater stability towards acidic hydrolysis due to ring strain. 1,3-Dithiane, a thioacetal, offers robust stability to both acidic and basic conditions and can be cleaved under specific oxidative or reductive conditions, providing an orthogonal deprotection strategy. The choice between these protecting groups will ultimately depend on the specific requirements of the synthetic route, including the reaction conditions of subsequent steps and the desired deprotection strategy.

Data Presentation

Table 1: Solubility of this compound and Alternatives in Various Solvents at 25°C

The following table presents the solubility of this compound and its alternatives in a selection of common organic solvents. The data for this compound is based on its known miscibility with ethanol and general solubility in organic solvents, with specific quantitative values estimated based on structurally similar compounds.

SolventPolarity IndexThis compound (g/L)1,3-Dioxolane (g/L)1,3-Dithiane (g/L)
Methanol5.1> 500 (Miscible)Miscible~100
Ethanol4.3Miscible[1]Miscible~50
Acetone4.3> 500 (Highly Soluble)Miscible~200
Dichloromethane3.4> 500 (Highly Soluble)Miscible> 500 (Highly Soluble)
Toluene2.4> 500 (Highly Soluble)Miscible~300
Hexane0.0> 500 (Highly Soluble)Soluble~20
Water9.0Insoluble[1]MiscibleInsoluble
Table 2: Stability of this compound and Alternatives in Different Solvent Systems

This table provides a comparative overview of the stability of this compound and its alternatives under various conditions. The stability is indicated by the half-life (t½) of the compound under acidic conditions, a key measure of its lability. Acetals are generally stable under neutral and basic conditions.[2]

CompoundSolvent SystemConditionsHalf-life (t½)
This compound Methanol/Water (1:1)0.01 M HCl, 25°CMinutes to Hours (Estimated)
THF/Water (1:1)0.01 M HCl, 25°CMinutes to Hours (Estimated)
1,3-Dioxolane Methanol/Water (1:1)0.01 M HCl, 25°CHours to Days (Generally more stable)
THF/Water (1:1)0.01 M HCl, 25°CHours to Days (Generally more stable)
1,3-Dithiane Methanol/Water (1:1)0.01 M HCl, 25°CVery Stable (Days to Weeks)
THF/Water (1:1)0.01 M HCl, 25°CVery Stable (Days to Weeks)

Experimental Protocols

Protocol 1: Determination of Solubility by the Shake-Flask Method

This protocol outlines a standard procedure for determining the solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the compound (e.g., this compound) is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The solution is centrifuged or allowed to stand to sediment the excess undissolved solid.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: Determination of Acetal Stability by ¹H NMR Spectroscopy

This protocol describes a method for monitoring the acid-catalyzed hydrolysis of acetals to determine their stability.

Methodology:

  • Sample Preparation: A known amount of the acetal is dissolved in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.

  • Initiation of Hydrolysis: A standardized acidic solution (e.g., a solution of DCl in D₂O) is added to the NMR tube to initiate the hydrolysis reaction.

  • NMR Data Acquisition: ¹H NMR spectra are acquired at regular time intervals. The disappearance of the characteristic acetal proton signal and the appearance of the corresponding aldehyde proton signal are monitored.

  • Data Analysis: The integrals of the acetal and aldehyde signals are used to determine the concentration of the acetal at each time point. A plot of the natural logarithm of the acetal concentration versus time allows for the determination of the first-order rate constant and the half-life of the hydrolysis reaction.

Mandatory Visualization

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability (Hydrolysis) Analysis S1 Add excess compound to solvent S2 Equilibrate at constant temperature S1->S2 S3 Separate solid and liquid phases S2->S3 S4 Analyze supernatant concentration (GC/HPLC) S3->S4 T1 Dissolve acetal in deuterated solvent T2 Initiate hydrolysis with acid T1->T2 T3 Acquire 1H NMR spectra over time T2->T3 T4 Determine concentration vs. time and calculate t½ T3->T4

Caption: Workflow for the experimental determination of solubility and stability.

Acetal_Deprotection_Pathway Acetal Acetal (e.g., this compound) Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H⁺ Carbocation Carbocation Intermediate Protonated_Acetal->Carbocation - ROH Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Aldehyde Aldehyde Protonated_Hemiacetal->Aldehyde - ROH, - H⁺ H2O H₂O H3O H₃O⁺ ROH ROH

Caption: Generalized pathway for the acid-catalyzed hydrolysis of an acetal.

References

Comparative Kinetic Analysis of 1,1-Dimethoxyheptane Formation and Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the kinetic profiles of 1,1-dimethoxyheptane synthesis and breakdown, offering insights into reaction mechanisms and stability.

This guide provides a comparative analysis of the kinetics governing the formation and cleavage of this compound, a typical acetal. While specific kinetic data for this compound is not extensively available in published literature, this guide draws upon established principles and analogous data from similar linear acetals to provide a robust framework for understanding its behavior. The formation of acetals from aldehydes and alcohols, and their subsequent hydrolysis, are fundamental reversible reactions in organic chemistry. A thorough understanding of their kinetics is crucial for applications ranging from protecting group strategies in complex syntheses to controlling the release of volatile compounds in flavor and fragrance industries.

Kinetic Comparison of Formation and Cleavage

The formation of this compound from heptanal and methanol is an acid-catalyzed nucleophilic addition. Conversely, its cleavage back to the parent aldehyde and alcohol is an acid-catalyzed hydrolysis. Both processes proceed through a hemiacetal intermediate. The rates of these reactions are highly dependent on factors such as temperature, catalyst concentration, and the presence of water.

ReactionKey Kinetic ParametersTypical ConditionsRate-Determining Step
Formation Rate Constant (k_f), Activation Energy (Ea_f)Anhydrous methanol, Acid catalyst (e.g., HCl, p-TsOH)Formation of the oxonium ion and subsequent nucleophilic attack by the second alcohol molecule.
Cleavage Rate Constant (k_c), Activation Energy (Ea_c)Aqueous acid (e.g., dilute HCl)Protonation of an alkoxy group and subsequent departure as an alcohol, forming a carbocation intermediate.[1]

Note: Quantitative kinetic data for this compound is sparse. The values presented below are representative of analogous linear acetals and are intended for comparative purposes.

Table 1: Comparative Kinetic Data for Acetal Formation and Cleavage (Analogous Systems)
ParameterAcetal Formation (Heptanal + Methanol)Acetal Cleavage (this compound)
Reaction Order Typically pseudo-first order with respect to the aldehyde in excess methanol.Typically first order with respect to the acetal in excess water.
Catalyst Dependence Rate is directly proportional to the acid catalyst concentration.Rate is directly proportional to the hydronium ion concentration.
Temperature Effect Rate increases with temperature, following the Arrhenius equation.Rate increases with temperature, following the Arrhenius equation.
Solvent Effects Favored in anhydrous alcohol to shift equilibrium towards the product.Favored in the presence of water to drive the equilibrium towards hydrolysis.

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic studies. The following sections outline methodologies for investigating the formation and cleavage of this compound.

Protocol 1: Kinetic Study of this compound Formation via Gas Chromatography (GC)

This method monitors the disappearance of the reactant (heptanal) and the appearance of the product (this compound) over time.

  • Reaction Setup:

    • Prepare a stock solution of heptanal in anhydrous methanol.

    • Prepare a separate stock solution of an acid catalyst (e.g., 0.1 M HCl) in anhydrous methanol.

    • Equilibrate both solutions to the desired reaction temperature in a thermostated water bath.

  • Initiation of Reaction:

    • Combine the heptanal and catalyst solutions in a sealed reaction vessel at time t=0.

    • Ensure rapid mixing.

  • Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a slight excess of sodium bicarbonate solution).

  • GC Analysis:

    • Inject the quenched sample into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column).

    • Quantify the concentrations of heptanal and this compound by integrating the respective peak areas and comparing them to a calibration curve.

  • Data Analysis:

    • Plot the concentration of heptanal versus time.

    • Determine the initial rate of reaction from the slope of the curve at t=0.

    • Calculate the rate constant (k) using the appropriate integrated rate law (typically pseudo-first order).

Protocol 2: Kinetic Study of this compound Cleavage via NMR Spectroscopy

This method allows for real-time, non-invasive monitoring of the reaction progress.[2][3][4][5]

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O with a co-solvent if needed for solubility).

    • Include an internal standard with a known concentration that does not react under the experimental conditions.

  • Reaction Monitoring:

    • Place the NMR tube containing the sample in the NMR spectrometer, pre-equilibrated to the desired temperature.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Inject a known amount of an acid catalyst (e.g., DCl in D₂O) into the NMR tube and start acquiring spectra at regular time intervals.

  • Data Acquisition and Analysis:

    • Monitor the decrease in the integral of a characteristic peak of this compound (e.g., the methoxy protons) and the increase in the integral of a characteristic peak of heptanal (e.g., the aldehydic proton).

    • Normalize the integrals to the internal standard.

    • Plot the concentration of this compound versus time and determine the rate constant from the appropriate integrated rate law.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Heptanal Prepare Heptanal in Methanol Thermostat Thermostat Solutions Prep_Heptanal->Thermostat Prep_Catalyst Prepare Acid Catalyst in Methanol Prep_Catalyst->Thermostat Mix Combine Solutions (t=0) Thermostat->Mix Sample Withdraw Aliquots Mix->Sample Quench Quench with Base Sample->Quench GC_Analysis Analyze by GC Quench->GC_Analysis Data_Analysis Calculate Rate Constant GC_Analysis->Data_Analysis

Workflow for Kinetic Study of Acetal Formation via GC.

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Prep_Acetal Prepare Acetal in D2O Add_Standard Add Internal Standard Prep_Acetal->Add_Standard Initial_Scan Acquire Initial NMR Spectrum (t=0) Add_Standard->Initial_Scan Inject_Acid Inject Acid Catalyst Initial_Scan->Inject_Acid Time_Series_Scan Acquire Time-Series NMR Spectra Inject_Acid->Time_Series_Scan Integrate_Peaks Integrate Characteristic Peaks Time_Series_Scan->Integrate_Peaks Data_Analysis Calculate Rate Constant Integrate_Peaks->Data_Analysis

Workflow for Kinetic Study of Acetal Cleavage via NMR.

References

Comparative Guide to the Cross-Reactivity of 1,1-Dimethoxyheptane with Various Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical cross-reactivity of 1,1-dimethoxyheptane, a dimethyl acetal, with common functional groups encountered in pharmaceutical and chemical research, namely amines, thiols, and alcohols. The information presented herein is based on the established principles of acetal chemistry, offering a predictive framework for experimental design.

Overview of this compound Reactivity

This compound, as an acetal, is characterized by its general stability under neutral to strongly basic conditions.[1][2] Its reactivity is primarily dictated by the presence of an acid catalyst, which is necessary to facilitate hydrolysis or reaction with other nucleophiles.[3][4] Under acidic conditions, the acetal can be cleaved to regenerate the parent aldehyde (heptanal) and methanol.[5][6] This susceptibility to acid-catalyzed hydrolysis is a key consideration in its cross-reactivity profile.

Data Summary: Predicted Cross-Reactivity

The following table summarizes the expected reactivity of this compound with amines, thiols, and alcohols under different pH conditions. This data is inferred from the general chemical behavior of acetals.

Functional GroupAcidic Conditions (e.g., aq. HCl)Neutral Conditions (e.g., water, buffer pH 7)Basic Conditions (e.g., NaOH, NaOEt)
Primary & Secondary Amines Potential for slow reaction with the liberated aldehyde after acetal hydrolysis. The amine itself will be protonated, reducing its nucleophilicity.Generally no reaction. Acetals are stable in the presence of amines under neutral conditions.[1][7]Generally no reaction. Acetals are stable in basic media and do not react with amines.[1][2]
Thiols Acid-catalyzed thioacetal formation is possible, where the methoxy groups are replaced by thioalkyl groups.[8][9]Generally no reaction.[10]Generally no reaction. Acetals are stable towards thiols in basic conditions.[10]
Alcohols Acid-catalyzed transacetalization can occur, where the methoxy groups are exchanged with other alcohol moieties.[3][11]Generally no reaction.Generally no reaction. Acetals are stable in the presence of alcohols under basic conditions.[2][4]
Water (Hydrolysis) Acid-catalyzed hydrolysis to heptanal and methanol.[5][6][12]Very slow to no hydrolysis.No hydrolysis.[1][2]

Experimental Protocols

The following are generalized experimental protocols to assess the cross-reactivity of this compound.

General Procedure for Reactivity Testing
  • Reaction Setup: In a suitable reaction vessel, combine this compound with an equimolar amount of the functional group-containing compound (e.g., a primary amine, a thiol, or an alcohol).

  • Solvent and Conditions: Use a compatible solvent (e.g., THF, dioxane, or the reactant itself if liquid). For testing under different pH conditions:

    • Acidic: Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid).[3]

    • Neutral: Ensure the absence of any acidic or basic impurities.

    • Basic: Add a stoichiometric amount of a base (e.g., NaOH, NaH, or an alkoxide).

  • Monitoring the Reaction: Monitor the reaction progress over time using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).

  • Analysis: Analyze the resulting mixture for the presence of starting materials and any new products. The appearance of heptanal or new acetal/thioacetal derivatives would indicate a reaction has occurred.

Specific Protocol for Thioacetal Formation
  • Reactants: Dissolve this compound (1 equivalent) and a thiol (2.2 equivalents) in a non-polar solvent like dichloromethane or toluene.

  • Catalyst: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Work-up and Analysis: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Analyze the product by NMR and MS to confirm the formation of the dithioacetal.[9]

Visualization of Reaction Pathways and Stability

The following diagrams illustrate the key reaction pathways and the stability logic for this compound.

Acetal_Hydrolysis_Pathway Acetal This compound Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Protonated_Acetal->Acetal - H+ Carbocation Oxocarbenium Ion (Resonance Stabilized) Protonated_Acetal->Carbocation - CH3OH Carbocation->Protonated_Acetal + CH3OH Hemiacetal Hemiacetal Carbocation->Hemiacetal + H2O Hemiacetal->Carbocation - H2O Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Protonated_Hemiacetal->Hemiacetal - H+ Aldehyde Heptanal Protonated_Hemiacetal->Aldehyde - CH3OH Aldehyde->Protonated_Hemiacetal + CH3OH

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Thioacetal_Formation_Pathway Acetal This compound Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Carbocation Oxocarbenium Ion Protonated_Acetal->Carbocation - CH3OH Hemithioacetal Hemithioacetal Carbocation->Hemithioacetal + RSH Protonated_Hemithioacetal Protonated Hemithioacetal Hemithioacetal->Protonated_Hemithioacetal + H+ Protonated_Hemithioacetal->Carbocation - H2O Thioacetal Dithioacetal Protonated_Hemithioacetal->Thioacetal - H2O, + RSH

Caption: Proposed pathway for acid-catalyzed thioacetal formation.

Acetal_Stability_Logic cluster_conditions Reaction Conditions cluster_reactivity Reactivity of this compound Acidic Acidic (pH < 7) Reactive Reactive (Hydrolysis/Substitution) Acidic->Reactive Neutral Neutral (pH ≈ 7) Stable Stable (No Reaction) Neutral->Stable Basic Basic (pH > 7) Basic->Stable

Caption: Logical relationship of this compound stability to pH.

Conclusion

The cross-reactivity of this compound is largely governed by the pH of the environment. It is a stable, non-reactive functional group under neutral and basic conditions, making it an effective protecting group for the heptanal carbonyl.[2][10] However, in the presence of acid, it becomes susceptible to hydrolysis and substitution reactions with nucleophiles such as thiols and alcohols. These characteristics are crucial for designing synthetic routes and understanding potential drug interactions where such functional groups are present. Researchers should consider the pH of their experimental or physiological systems when working with compounds containing an acetal moiety.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1,1-Dimethoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 1,1-Dimethoxyheptane, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Understanding the Hazards

This compound is classified as a flammable liquid and a serious eye irritant.[1][2] Some data also suggests it may be harmful if swallowed.[2] As an acetal, it has the potential to form explosive peroxides upon prolonged storage and exposure to air, particularly after the container has been opened.[3][4]

Hazard Summary Table:

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor.[1][2][5]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Acute Toxicity (Oral)H302Harmful if swallowed (as indicated by some reports).[2]
Peroxide Former-Can form explosive peroxides upon storage.[3][4]
Personal Protective Equipment (PPE) Selection

A risk assessment should be conducted to determine the specific PPE required for the planned procedure. The following provides guidance for common laboratory scenarios involving this compound.

Eye and Face Protection:

  • Minimum Requirement: Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards must be worn at all times.[1]

  • Splash Hazard: If there is a risk of splashing (e.g., during transfers of large volumes or reactions under pressure), a face shield should be worn in addition to safety goggles.[6][7]

Skin and Body Protection:

  • A flame-retardant lab coat is mandatory.

  • For tasks with a higher risk of splashes or spills, wear fire/flame resistant and impervious clothing or a chemically resistant apron.[1]

  • Ensure closed-toe shoes are worn.

Hand Protection: No specific permeation data for this compound is readily available. Therefore, glove selection should be based on the nature of the task and general resistance profiles for similar organic solvents. Always inspect gloves for any signs of degradation or damage before use.[1]

Glove Selection Guide:

Task TypeRecommended Glove MaterialRationale
Incidental Contact (e.g., small spills, handling sealed containers)Nitrile RubberGood for splash protection against a variety of organic chemicals.[8] Should be changed immediately upon contamination.[9]
Extended Contact (e.g., immersing hands, cleaning large spills)Butyl Rubber or NeopreneThese materials generally offer superior resistance to a broad range of organic compounds, including aldehydes, ketones, and esters, making them a cautious choice for acetals.[8]

Disclaimer: This guidance is based on general chemical resistance data. The suitability of any glove for a specific application must be determined by the end-user through testing, as workplace conditions can significantly affect performance.

Respiratory Protection:

  • Standard Handling: Work should be performed in a well-ventilated laboratory, preferably within a chemical fume hood, to keep vapor concentrations below exposure limits.

  • Inadequate Ventilation or Spills: In cases of poor ventilation, spill cleanup, or when engineering controls are not feasible, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood.

  • Use explosion-proof ventilation and electrical equipment.[1][10]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Procedural Steps for Safe Handling:

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly and that spill cleanup materials are available.

  • Grounding: Ground and bond containers during transfer to prevent static discharge, which can ignite flammable vapors.[1][10][11]

  • Tools: Use only non-sparking tools when opening or handling containers.[1][10][11]

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing and handling under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

Storage Plan:

  • Store containers in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][10]

  • Keep containers tightly closed to prevent the release of vapors and exposure to air.[1][10]

  • Label containers with the date received and the date opened. As a Class B peroxide former, it should be tested for peroxides or disposed of within one year of opening.[4]

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Containerization: Collect waste this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable Liquid, Eye Irritant).

  • Storage of Waste: Store the waste container in a designated satellite accumulation area. This area should be secure and have secondary containment.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[10] They must be triple-rinsed with a suitable solvent; the rinsate must also be collected as hazardous waste.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12] Do not pour this compound down the drain.[13]

Visual Workflow for PPE Selection and Disposal

The following diagram outlines the decision-making process for selecting appropriate PPE and managing the disposal of this compound.

PPE_Disposal_Workflow start Start: Handling This compound ppe_assess 1. Assess Task Risk start->ppe_assess eye_protection Wear Safety Goggles (Minimum) ppe_assess->eye_protection All Tasks body_protection Wear Flame-Retardant Lab Coat ppe_assess->body_protection All Tasks gloves Select Appropriate Gloves ppe_assess->gloves All Tasks respiratory Work in Fume Hood ppe_assess->respiratory face_shield Add Face Shield eye_protection->face_shield Splash Risk? Yes handle_chem 2. Perform Work in Fume Hood face_shield->handle_chem nitrile_gloves Nitrile Gloves (Change if splashed) gloves->nitrile_gloves Incidental Contact butyl_gloves Butyl/Neoprene Gloves gloves->butyl_gloves Extended Contact nitrile_gloves->handle_chem butyl_gloves->handle_chem waste_gen 3. Waste Generated handle_chem->waste_gen liquid_waste Collect Liquid Waste in Labeled, Sealed Container waste_gen->liquid_waste Liquid solid_waste Collect Contaminated Solids (e.g., gloves, paper towels) in separate labeled bag/container waste_gen->solid_waste Solid store_waste 4. Store in Satellite Accumulation Area liquid_waste->store_waste solid_waste->store_waste dispose 5. Arrange EHS Pickup store_waste->dispose

Caption: PPE Selection and Waste Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.